APX2039
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C20H15FN4O2 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
3-[3-[[4-(6-fluoropyridin-2-yl)oxyphenyl]methyl]-1,2-oxazol-5-yl]pyridin-2-amine |
InChI |
InChI=1S/C20H15FN4O2/c21-18-4-1-5-19(24-18)26-15-8-6-13(7-9-15)11-14-12-17(27-25-14)16-3-2-10-23-20(16)22/h1-10,12H,11H2,(H2,22,23) |
InChIキー |
HSPXTNVHQPVEGF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)F)OC2=CC=C(C=C2)CC3=NOC(=C3)C4=C(N=CC=C4)N |
製品の起源 |
United States |
Foundational & Exploratory
APX2039: A Novel Gwt1 Inhibitor Targeting Cell Wall Integrity in Cryptococcus
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
APX2039 is a novel, orally active antifungal agent demonstrating potent activity against Cryptococcus neoformans and Cryptococcus gattii, the primary causative agents of cryptococcal meningitis (CM). As a prodrug of APX2096, its mechanism of action centers on the inhibition of the fungal enzyme Gwt1, a critical component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. This inhibition disrupts the localization of essential GPI-anchored mannoproteins to the fungal cell wall, compromising cell wall integrity and leading to potent fungicidal activity. This document provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental methodologies related to this compound in the context of Cryptococcus infections.
Core Mechanism of Action: Inhibition of Gwt1 and Disruption of Cell Wall Synthesis
This compound's primary molecular target is the fungal Gwt1 enzyme, a highly conserved inositol acylase.[1][2] This enzyme catalyzes an early and essential step in the biosynthesis of GPI anchors.[2][3][4] GPI anchors are complex glycolipids that serve to tether a wide array of proteins to the cell surface, particularly mannoproteins that are crucial for the structural integrity and function of the fungal cell wall.
By inhibiting Gwt1, this compound effectively blocks the synthesis of GPI anchors, which in turn prevents the proper localization of GPI-anchored mannoproteins to the cell wall. This disruption of cell wall architecture leads to a loss of cell wall integrity, ultimately resulting in fungal cell death. Notably, the closest mammalian ortholog of Gwt1, PIGW, is not significantly inhibited by the active moiety of this compound, highlighting the selective toxicity of the compound for fungal cells.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 168. Efficacy of the Novel gwt1 Inhibitor this compound in a Rabbit Model of cryptococcus Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
APX2039: A Technical Guide to its Inhibition of the Fungal Gwt1 Enzyme
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of APX2039, a novel antifungal agent, and its specific molecular target, the Gwt1 enzyme. This compound is a prodrug of APX2096 and a potent inhibitor of the fungal Gwt1 enzyme, which plays a crucial role in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[1][2] By disrupting this essential pathway, this compound exhibits broad-spectrum antifungal activity, offering a promising therapeutic strategy against invasive fungal infections, including those caused by drug-resistant strains.
The Gwt1 Enzyme: A Key Fungal Target
The Gwt1 enzyme, a fungal-specific inositol acyltransferase, is a critical component of the GPI anchor biosynthesis pathway.[3][4] This pathway is responsible for the synthesis of GPI anchors, which are complex glycolipids that attach a wide variety of proteins to the cell surface of eukaryotes. In fungi, these GPI-anchored proteins are essential for cell wall integrity, morphogenesis, and virulence.[4]
Gwt1 catalyzes an early and essential step in this pathway: the acylation of inositol on glucosaminyl-phosphatidylinositol (GlcN-PI). Inhibition of Gwt1 leads to a cascade of downstream effects, including the disruption of GPI-anchored protein trafficking and localization, ultimately compromising the fungal cell wall and leading to cell death. The significant difference between the fungal Gwt1 and its mammalian homolog, PIG-W, provides a therapeutic window, allowing for selective targeting of the fungal enzyme.
Mechanism of Action of this compound
This compound functions as an orally active prodrug that is converted to its active form, APX2096, in the body. APX2096 then directly inhibits the Gwt1 enzyme. This inhibition blocks the acylation of GlcN-PI, a critical step in the GPI anchor biosynthesis pathway. The disruption of this pathway prevents the proper localization of GPI-anchored mannoproteins to the fungal cell wall. This ultimately weakens the cell wall, leading to increased susceptibility to osmotic stress and reduced virulence. Recent structural studies of the related Gwt1 inhibitor manogepix suggest a competitive inhibition mechanism where the inhibitor occupies the hydrophobic cavity of the palmitoyl-CoA binding site.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound and related Gwt1 inhibitors.
Table 1: In Vitro Antifungal Activity of this compound and Comparators
| Fungal Species | This compound MIC (µg/mL) | Comparator MICs (µg/mL) |
| Cryptococcus neoformans | 0.004 - 0.031 | Fluconazole: ≥16 (resistant strains) |
| Cryptococcus gattii | 0.004 - 0.031 | Fluconazole: ≥16 (resistant strains) |
| Candida albicans | 0.008 - 0.031 | - |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Cryptococcal Meningitis
| Treatment Group | Mean Fungal Burden (log10 CFU/g) - Brain | Mean Fungal Burden (log10 CFU/g) - Lung |
| Vehicle Control | 7.97 | 5.95 |
| This compound | 1.44 | 1.50 |
| Fluconazole | 4.64 | 3.56 |
| Amphotericin B | 7.16 | 4.59 |
Table 3: In Vivo Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis
| Treatment Group | Change in CSF Fungal Burden (log10 CFU/mL) |
| This compound (50 mg/kg BID) | -4.6 (after 8 days) |
| Vehicle Control | Increase |
Experimental Protocols
In Vitro Gwt1 Acylation Assay
This protocol is adapted from methodologies used to assess the inhibition of Gwt1 by other small molecules.
Objective: To determine the in vitro inhibitory activity of this compound's active form (APX2096) on the Gwt1 enzyme.
Materials:
-
Yeast membrane preparations expressing Gwt1.
-
UDP-[3H]GlcNAc (radiolabeled substrate precursor).
-
Palmitoyl-CoA.
-
ATP and CoA.
-
APX2096 (test inhibitor).
-
Positive control inhibitor (e.g., gepinacin).
-
Negative control (vehicle).
-
Thin-layer chromatography (TLC) plates.
-
Phosphorimager or autoradiography film.
Methodology:
-
Prepare a reaction mixture containing yeast membranes, UDP-[3H]GlcNAc, palmitoyl-CoA, ATP, and CoA in a suitable buffer.
-
Add varying concentrations of APX2096, the positive control, or the vehicle to the reaction mixtures.
-
Incubate the reactions at an optimal temperature (e.g., 30°C) for a defined period to allow for the enzymatic reaction to proceed.
-
Stop the reaction by adding a quenching solution (e.g., chloroform/methanol).
-
Extract the lipid products.
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the radiolabeled product (GlcN-[acyl]PI) from the unreacted substrate.
-
Visualize the radiolabeled spots using a phosphorimager or by exposing the TLC plate to autoradiography film.
-
Quantify the intensity of the product spots to determine the extent of Gwt1 inhibition at different inhibitor concentrations.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in Gwt1 activity.
In Vivo Rabbit Model of Cryptococcal Meningitis
This protocol is based on the established rabbit model used to evaluate the efficacy of this compound.
Objective: To assess the in vivo antifungal efficacy of this compound in a relevant animal model of cryptococcal meningitis.
Animal Model:
-
Male New Zealand White rabbits.
Methodology:
-
Immunosuppression: Induce immunosuppression in the rabbits by administering cortisone acetate.
-
Inoculation: Directly inoculate a suspension of Cryptococcus neoformans (e.g., strain H99) into the cisterna magna of the immunosuppressed rabbits.
-
Treatment Initiation: Begin treatment with this compound (administered orally), a comparator antifungal (e.g., fluconazole or amphotericin B), or a vehicle control at a specified time point post-infection (e.g., 2 days).
-
Dosing Regimen: Administer the drugs according to a predefined schedule (e.g., this compound at 50 mg/kg twice daily).
-
Monitoring and Sample Collection:
-
Monitor the animals for clinical signs of infection.
-
Collect cerebrospinal fluid (CSF) samples at various time points (e.g., days 2, 7, 10, and 14) to determine the fungal burden (CFU/mL).
-
-
Endpoint Analysis:
-
At the end of the study period (e.g., day 14), euthanize the animals.
-
Harvest the brain and other relevant tissues.
-
Homogenize the tissues and plate serial dilutions to determine the final fungal burden (CFU/g of tissue).
-
-
Data Analysis: Compare the fungal burdens in the CSF and tissues of the this compound-treated group with the control and comparator groups to evaluate the efficacy of the treatment.
Visualizations
Caption: GPI Anchor Biosynthesis Pathway and this compound Inhibition.
Caption: Workflow for In Vivo Efficacy Testing in a Rabbit Model.
References
- 1. GWT1 gene is required for inositol acylation of glycosylphosphatidylinositol anchors in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20060240429A1 - Method of screening compound inhibiting enzymatic activity of gwt1 gene product - Google Patents [patents.google.com]
- 4. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]
APX2039: A Prodrug Approach for the Potent Gwt1 Inhibitor APX2096 in the Treatment of Cryptococcal Meningitis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
APX2039 is a novel, orally bioavailable antifungal agent, a prodrug of the potent Gwt1 inhibitor APX2096.[1][2] APX2096 targets the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, crucial for the localization and function of a wide array of cell wall mannoproteins.[1][3] Inhibition of this pathway disrupts fungal cell wall integrity, leading to potent antifungal activity, particularly against Cryptococcus species, the primary causative agents of cryptococcal meningitis. This technical guide provides a comprehensive overview of the preclinical data on this compound and APX2096, focusing on their mechanism of action, pharmacokinetics, in vitro activity, and in vivo efficacy in established animal models of cryptococcal meningitis. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction
Cryptococcal meningitis (CM) is a life-threatening fungal infection of the central nervous system, predominantly affecting immunocompromised individuals and is associated with high morbidity and mortality.[4] Current therapeutic options are limited and often associated with significant toxicity and drug-drug interactions. The emergence of drug-resistant fungal strains further underscores the urgent need for novel antifungal agents with improved efficacy and safety profiles.
The fungal-specific glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway presents an attractive target for antifungal drug development. APX2096 is a potent inhibitor of the Gwt1 enzyme, a key component of this pathway. To improve its oral bioavailability, APX2096 has been formulated as the N-phosphonooxymethylene prodrug, this compound. This document details the preclinical evidence supporting the development of this compound as a promising therapeutic agent for CM.
Mechanism of Action: Targeting the Fungal Gwt1/GPI Pathway
APX2096, the active metabolite of this compound, exerts its antifungal activity by inhibiting the fungal Gwt1 enzyme. Gwt1 is an inositol acyltransferase that catalyzes an early and essential step in the GPI anchor biosynthesis pathway. This pathway is responsible for the synthesis of GPI anchors, which are complex glycolipids that attach a wide variety of proteins to the fungal cell wall. These GPI-anchored proteins are critical for cell wall integrity, morphogenesis, and virulence.
By inhibiting Gwt1, APX2096 disrupts the synthesis of GPI anchors, leading to a cascade of downstream effects:
-
Impaired Localization of Cell Wall Proteins: GPI-anchored mannoproteins are not correctly localized to the cell wall.
-
Compromised Cell Wall Integrity: The fungal cell wall becomes structurally weakened and more susceptible to osmotic stress.
-
Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of improperly processed proteins in the ER triggers a stress response.
This multi-faceted mechanism of action contributes to the potent fungicidal activity of APX2096 against a broad range of fungal pathogens.
Signaling Pathway Diagram
References
- 1. GWT1 gene is required for inositol acylation of glycosylphosphatidylinositol anchors in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]
- 4. 168. Efficacy of the Novel gwt1 Inhibitor this compound in a Rabbit Model of cryptococcus Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
APX2039: A Technical Guide for Researchers and Drug Development Professionals
Introduction
APX2039 is a novel, orally active antifungal agent currently in preclinical development for the treatment of cryptococcal meningitis. It belongs to a new class of drugs that inhibit the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1), a critical component in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. By targeting this essential pathway in fungi, this compound disrupts the localization of GPI-anchored mannoproteins to the cell wall, leading to compromised cell wall integrity and potent antifungal activity against clinically relevant pathogens such as Cryptococcus neoformans and Cryptococcus gattii. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data for this compound.
Chemical Structure and Properties
While a definitive 2D structure and IUPAC name for this compound are not publicly available in the reviewed literature, its chemical identity can be described by its molecular formula and SMILES notation.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₅FN₄O₂ | [1] |
| Molecular Weight | 362.36 g/mol | [1] |
| SMILES | Nc1ncccc1-c1cc(Cc2ccc(Oc3cccc(F)n3)cc2)no1 | [1] |
| Solubility | 55 mg/mL in DMSO | [2] |
Further physicochemical properties such as pKa and melting point have not been reported in the available literature.
Mechanism of Action: Inhibition of Gwt1 and Disruption of GPI Anchor Biosynthesis
This compound exerts its antifungal effect by inhibiting the fungal Gwt1 enzyme, an inositol acyltransferase.[3] This enzyme catalyzes a crucial early step in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. GPI anchors are complex glycolipids that are essential for attaching a wide variety of proteins to the cell surface of eukaryotes. In fungi, these GPI-anchored proteins are vital for cell wall integrity, adhesion, and nutrient uptake.
The inhibition of Gwt1 by this compound blocks the acylation of inositol, a key step in the GPI anchor synthesis. This disruption prevents the proper localization of GPI-anchored mannoproteins to the fungal cell wall, leading to a cascade of detrimental effects, including compromised cell wall integrity, and ultimately, fungal cell death.
Preclinical Efficacy
The in vivo efficacy of this compound has been evaluated in both mouse and rabbit models of cryptococcal meningitis, demonstrating significant antifungal activity.
Mouse Model of Disseminated Cryptococcosis
In a delayed-treatment mouse model of disseminated cryptococcosis caused by C. neoformans H99, oral administration of this compound resulted in a significant reduction in fungal burden in both the brain and lungs compared to vehicle control, fluconazole, and amphotericin B.
Table 2: Efficacy of this compound in a Mouse Model of Disseminated Cryptococcosis
| Treatment Group | Mean Fungal Burden (log₁₀ CFU/g) - Brain | Mean Fungal Burden (log₁₀ CFU/g) - Lung |
| Vehicle Control | 7.97 | 5.95 |
| Fluconazole (150 mg/kg, PO, QD) | 4.64 | 3.56 |
| Amphotericin B (3 mg/kg, IP, QD) | 7.16 | 4.59 |
| This compound (60 mg/kg, PO, QD) + ABT | 1.44 | 1.50 |
| Data from Giamberardino et al., 2022. ABT (aminobenzotriazole) was co-administered to inhibit cytochrome P450 enzymes and increase this compound exposure. |
Rabbit Model of Cryptococcal Meningitis
This compound demonstrated potent efficacy in a rabbit model of cryptococcal meningitis. Oral administration of this compound at 50 mg/kg twice daily (BID) led to a rapid and significant reduction in the fungal burden in the cerebrospinal fluid (CSF), with sterilization of the CSF observed by day 10 post-infection.
Table 3: Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis
| Treatment Group | Mean Change in CSF Fungal Burden (log₁₀ CFU/mL/day) |
| Vehicle Control | +0.07 (by day 14) |
| Fluconazole (80 mg/kg, PO, QD) | -0.19 |
| Amphotericin B (1 mg/kg, IV, QD) | -0.33 |
| This compound (50 mg/kg, PO, BID) | -0.62 |
| Data from Giamberardino et al., 2022. |
Preclinical Pharmacokinetics
Pharmacokinetic parameters of this compound have been determined in a rabbit model, demonstrating good oral bioavailability and central nervous system penetration.
Table 4: Pharmacokinetic Parameters of this compound in Rabbits
| Dose | Cmax (µg/mL) | Tmax (h) | AUC₀₋₂₄ (µg·h/mL) |
| 25 mg/kg QD | 0.8 ± 0.3 | 2.0 ± 0.0 | 5.4 ± 1.2 |
| 50 mg/kg QD | 1.5 ± 0.5 | 2.4 ± 0.9 | 11.2 ± 3.4 |
| 75 mg/kg QD | 2.8 ± 0.9 | 2.8 ± 1.8 | 25.1 ± 10.1 |
| 50 mg/kg BID | 2.0 ± 0.5 | 2.0 ± 0.0 | 17.8 ± 3.8 |
| Data from Giamberardino et al., 2022. |
Experimental Protocols
In Vivo Efficacy - Mouse Model
A delayed-treatment model of disseminated cryptococcosis was established in male CD-1 mice infected intravenously with C. neoformans H99. Treatment was initiated 24 hours post-infection and continued for 7 days. This compound was administered orally once daily, with 1-aminobenzotriazole (ABT) given two hours prior to inhibit metabolic enzymes. Fungal burden in the brain and lungs was determined at the end of the treatment period by homogenizing the tissues and plating serial dilutions on Sabouraud dextrose agar for colony-forming unit (CFU) enumeration.
In Vivo Efficacy - Rabbit Model
Male New Zealand White rabbits were immunosuppressed with cortisone acetate and infected with C. neoformans H99 via intracisternal injection. Treatment was initiated on day 2 post-infection and continued through day 14. Cerebrospinal fluid (CSF) was collected at multiple time points to assess the fungal burden by CFU enumeration.
Pharmacokinetic Analysis
To determine the pharmacokinetic profile of this compound in the rabbit model, serial blood samples were collected after oral administration on day 8 post-infection. Plasma concentrations of this compound were quantified using a validated analytical method, and standard pharmacokinetic parameters were calculated.
Conclusion
This compound is a promising new antifungal agent with a novel mechanism of action targeting the essential fungal enzyme Gwt1. Preclinical studies have demonstrated its potent in vitro and in vivo activity against Cryptococcus species, including in a highly relevant rabbit model of cryptococcal meningitis. Its oral bioavailability and ability to penetrate the central nervous system make it an attractive candidate for further development as a much-needed new therapeutic option for this life-threatening fungal infection. Further studies are warranted to fully elucidate its physicochemical properties and to advance its clinical development.
References
APX2039: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
APX2039 is a novel, orally active antifungal agent currently in preclinical development for the treatment of cryptococcal meningitis, a life-threatening fungal infection of the central nervous system. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It includes a detailed summary of its in vitro and in vivo efficacy, available pharmacokinetic data, and the experimental protocols employed in key studies. The information is intended to serve as a valuable resource for researchers and professionals in the field of antifungal drug development.
Introduction
Cryptococcal meningitis is a severe fungal infection with high mortality rates, particularly in immunocompromised individuals.[1] The current standard of care often involves lengthy and toxic treatment regimens, highlighting the urgent need for new, effective, and safer oral antifungal therapies.[2] this compound has emerged as a promising candidate to address this unmet medical need.
Discovery and Origin
This compound was discovered by a team of scientists led by Karen Joy Shaw at Amplyx Pharmaceuticals.[3] The discovery was part of a broader effort to identify novel antifungal agents targeting the fungal enzyme Gwt1.[3] In April 2021, Pfizer acquired Amplyx Pharmaceuticals, thereby incorporating this compound into its anti-infective pipeline.[4]
Mechanism of Action: Inhibition of Gwt1
This compound exerts its antifungal activity by inhibiting Gwt1, a fungal-specific enzyme essential for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. GPI anchors are complex glycolipids that attach a wide variety of proteins to the cell surface of fungi. These GPI-anchored proteins are crucial for cell wall integrity, morphogenesis, and virulence.
By inhibiting Gwt1, this compound disrupts the synthesis of GPI anchors, leading to a cascade of downstream effects that compromise the fungal cell wall and ultimately result in fungal cell death. This mechanism of action is distinct from existing classes of antifungal drugs, suggesting a potential for efficacy against resistant fungal strains.
Signaling Pathway
The inhibition of Gwt1 by this compound interrupts a critical step in the GPI biosynthesis pathway, which takes place in the endoplasmic reticulum. This disruption prevents the proper localization of GPI-anchored proteins to the fungal cell wall, leading to impaired cell wall integrity and function.
References
- 1. 168. Efficacy of the Novel gwt1 Inhibitor this compound in a Rabbit Model of cryptococcus Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Genomics-Based Antifungal Drug Discovery: Targeting Glycosylphosphatidylinositol (GPI) Precursor Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crispr-casx.com [crispr-casx.com]
APX2039: An In-Depth Technical Guide to its Antifungal Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
APX2039 is a novel, orally active antifungal agent that inhibits the fungal enzyme Gwt1, a critical component of the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. This inhibition disrupts the localization of essential GPI-anchored proteins in the fungal cell wall, leading to potent antifungal activity. This technical guide provides a comprehensive overview of the antifungal spectrum of this compound, detailing its in vitro and in vivo activity against a range of fungal pathogens. The document includes quantitative data, experimental methodologies, and visual representations of its mechanism of action and experimental workflows to support further research and development efforts.
Introduction
Invasive fungal infections represent a significant and growing threat to public health, particularly in immunocompromised patient populations. The emergence of drug-resistant fungal strains further complicates treatment paradigms, necessitating the development of novel antifungal agents with unique mechanisms of action. This compound has emerged as a promising candidate, demonstrating potent activity, particularly against cryptococcal species. This guide serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on the antifungal profile of this compound.
Mechanism of Action: Inhibition of Gwt1
This compound is a prodrug that is converted to its active form, which then targets and inhibits the fungal Gwt1 enzyme.[1][2] Gwt1 is an inositol acyltransferase that catalyzes an early and essential step in the GPI anchor biosynthesis pathway.[2][3] This pathway is responsible for the synthesis of GPI anchors, which are complex glycolipids that attach a wide variety of proteins to the cell surface. These GPI-anchored proteins are crucial for fungal cell wall integrity, morphogenesis, and virulence.[1] By inhibiting Gwt1, this compound effectively blocks the production of GPI-anchored mannoproteins, leading to a compromised cell wall and ultimately fungal cell death.
References
Unveiling APX2039: A Technical Primer on a Novel Gwt1 Inhibitor for Fungal Infections
An In-depth Guide for Researchers and Drug Development Professionals on the Preclinical Antifungal Profile of APX2039
Executive Summary
In the global battle against invasive fungal infections, the emergence of drug-resistant strains necessitates the development of novel therapeutic agents with unique mechanisms of action. This compound has emerged as a promising orally active small molecule that targets a crucial and highly conserved enzyme in fungi: Gwt1. This enzyme plays a pivotal role in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, a process essential for fungal cell wall integrity and virulence. Early-stage research has demonstrated the potent and broad-spectrum antifungal activity of this compound, particularly against pathogenic Cryptococcus and Candida species. This technical guide provides a comprehensive overview of the preclinical data available on this compound, detailing its mechanism of action, in vitro susceptibility, in vivo efficacy, and the experimental protocols utilized in its initial evaluation.
Mechanism of Action: Inhibition of Gwt1 and Disruption of GPI Anchor Biosynthesis
This compound exerts its antifungal effect by inhibiting the fungal Gwt1 enzyme, a highly conserved inositol acyltransferase.[1][2] This enzyme catalyzes an early and essential step in the biosynthesis of GPI anchors within the endoplasmic reticulum.[2][3] GPI anchors are complex glycolipids that are post-translationally attached to the C-terminus of a wide array of proteins, tethering them to the cell membrane and facilitating their transport to the fungal cell wall.[3]
The inhibition of Gwt1 by this compound disrupts the entire downstream pathway of GPI-anchored protein maturation and trafficking. This leads to a cascade of detrimental effects on the fungal cell, including:
-
Compromised Cell Wall Integrity: The absence of properly localized GPI-anchored proteins, which are critical for cell wall structure and remodeling, weakens the fungal cell wall, making the organism susceptible to osmotic stress.
-
Impaired Virulence: Many GPI-anchored proteins are essential for adhesion to host cells, biofilm formation, and other key virulence factors.
-
Induction of Endoplasmic Reticulum Stress: The accumulation of improperly processed proteins due to the disruption of GPI anchor synthesis leads to significant stress on the endoplasmic reticulum, which can trigger cell death pathways.
Notably, the mammalian ortholog of Gwt1, PIGW, is not significantly inhibited by this class of compounds, suggesting a favorable selectivity profile for this compound.
References
APX2039: A Novel Inhibitor of the Fungal GPI Biosynthesis Pathway
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
APX2039 is a novel, orally active antifungal agent that represents a promising new strategy in the fight against invasive fungal infections. As a prodrug of a potent Gwt1 enzyme inhibitor, this compound targets a critical and highly conserved step in the fungal glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. This inhibition disrupts the localization of essential GPI-anchored proteins, leading to compromised cell wall integrity, fungal growth inhibition, and potent antifungal activity, particularly against pathogenic fungi such as Cryptococcus neoformans. This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of its in vitro and in vivo efficacy, detailed experimental protocols, and a discussion of its potential immunomodulatory effects.
Introduction to the GPI Biosynthesis Pathway and the Role of Gwt1
Glycosylphosphatidylinositol (GPI) anchors are complex glycolipids that are essential for anchoring a wide variety of proteins to the cell surface of eukaryotes. In fungi, these GPI-anchored proteins play crucial roles in cell wall integrity, morphogenesis, adhesion, and virulence. The biosynthesis of GPI anchors is a multi-step process that occurs in the endoplasmic reticulum (ER).
One of the key enzymes in this pathway is Gwt1, an inositol acyltransferase. Gwt1 catalyzes the acylation of glucosaminylphosphatidylinositol (GlcN-PI), an early and essential step in the GPI precursor assembly. This acylation is critical for the subsequent mannosylation steps and the overall maturation of the GPI anchor. The fungal Gwt1 enzyme is distinct from its mammalian homolog, PIG-W, presenting an attractive target for selective antifungal therapy.
Mechanism of Action of this compound
This compound is a prodrug that is converted in vivo to its active moiety, a potent inhibitor of the fungal Gwt1 enzyme. By specifically targeting Gwt1, this compound blocks the acylation of GlcN-PI, thereby halting the GPI biosynthesis pathway at an early stage.
The inhibition of Gwt1 has several downstream consequences for the fungal cell:
-
Disruption of GPI-anchored protein localization: Without a properly formed GPI anchor, essential cell wall proteins cannot be correctly localized to the cell surface.
-
Compromised cell wall integrity: The mislocalization of GPI-anchored mannoproteins weakens the fungal cell wall, making the fungus more susceptible to osmotic stress and host immune defenses.
-
Induction of the unfolded protein response (UPR): The accumulation of improperly processed proteins in the ER triggers a cellular stress response known as the UPR.
-
Enhanced immunogenicity: The altered cell wall structure can lead to the unmasking of pathogen-associated molecular patterns (PAMPs), such as β-glucans, potentially stimulating a more robust host immune response.
Quantitative Data on the Efficacy of this compound
The antifungal activity of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | MIC Range (µg/mL) |
| Cryptococcus neoformans | 0.004 - 0.031[1] |
| Cryptococcus gattii | 0.004 - 0.031[1] |
| Candida albicans | 0.008 - 0.031[2] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Table 2: In Vivo Efficacy of this compound in a Murine Model of Disseminated Cryptococcosis
| Treatment Group | Mean Fungal Burden (log10 CFU/g) - Brain | Mean Fungal Burden (log10 CFU/g) - Lung |
| Vehicle Control | 7.97[3][4] | 5.95 |
| Fluconazole | 4.64 | 3.56 |
| Amphotericin B | 7.16 | 4.59 |
| This compound | 1.44 | 1.50 |
Data from a 24-hour delayed-treatment model of disseminated cryptococcal disease in mice.
Table 3: In Vivo Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis
| Treatment Group | Reduction in CSF Fungal Burden (log10 CFU/mL) |
| This compound (50 mg/kg BID) | > 6 log10 reduction (sterilization) by Day 10 |
| Amphotericin B | 3.4 log10 reduction by Day 14 |
| Fluconazole | 1.8 log10 reduction by Day 14 |
CSF (Cerebrospinal Fluid) fungal burden was assessed in an immunosuppressed rabbit model of cryptococcal meningitis. This compound demonstrated an effective fungicidal activity (EFA) of -0.66 log10 CFU/mL/day, which is approximately twofold higher than that of amphotericin B deoxycholate in the same model (-0.33 log10 CFU/mL/day). A total drug exposure (AUC0–24) of 25 to 50 mg·h/L of this compound was associated with near-maximal antifungal activity.
Detailed Experimental Protocols
In Vitro Antifungal Susceptibility Testing
The in vitro antifungal activity of this compound and its active moiety is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27.
Protocol:
-
Fungal Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: this compound is dissolved in dimethyl sulfoxide (DMSO) and serially diluted in RPMI 1640 medium in 96-well microtiter plates to obtain a range of final concentrations.
-
Incubation: The microtiter plates are inoculated with the fungal suspension and incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the drug-free control well.
In Vivo Murine Model of Disseminated Cryptococcosis
Protocol:
-
Animals: Immunocompromised mice (e.g., A/Jcr mice) are used.
-
Immunosuppression: Mice are immunosuppressed with a regimen such as cyclophosphamide and cortisone acetate to render them susceptible to fungal infection.
-
Infection: Mice are infected intravenously with a lethal inoculum of Cryptococcus neoformans.
-
Treatment: Treatment with this compound (administered orally), a comparator antifungal agent, or vehicle control is initiated 24 hours post-infection and continued for a specified duration (e.g., 7 days).
-
Outcome Measures: At the end of the treatment period, animals are euthanized, and target organs (e.g., brain, lungs) are harvested. The fungal burden in these organs is quantified by homogenizing the tissues and plating serial dilutions on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
In Vivo Rabbit Model of Cryptococcal Meningitis
Protocol:
-
Animals: Male New Zealand White rabbits are used.
-
Immunosuppression: Rabbits are immunosuppressed with daily intramuscular injections of cortisone acetate.
-
Infection: Rabbits are anesthetized and infected via direct intracisternal inoculation of Cryptococcus neoformans.
-
Treatment: Treatment with this compound (administered orally), a comparator antifungal, or vehicle control is initiated on day 2 post-infection and continued for 14 days.
-
Outcome Measures: Cerebrospinal fluid (CSF) is collected at multiple time points (e.g., days 2, 7, 10, and 14) to monitor the fungal burden (CFU/mL). At the end of the study, brain tissue is also harvested to determine the final fungal burden.
Visualizing the Mechanism and Workflow
Fungal GPI Biosynthesis Pathway and this compound Inhibition
Caption: Fungal GPI Biosynthesis Pathway and the Point of Inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General Experimental Workflow for In Vivo Efficacy Studies.
Potential Immunomodulatory Effects of this compound
The inhibition of Gwt1 by this compound leads to a defective fungal cell wall. This alteration can result in the increased exposure of pathogen-associated molecular patterns (PAMPs), most notably β-glucans. β-glucans are potent immunostimulants that are recognized by host immune cells, such as macrophages and neutrophils, through pattern recognition receptors like Dectin-1.
The unmasking of β-glucans on the fungal cell surface can potentially trigger a more robust innate immune response against the pathogen. This "trained immunity" can lead to enhanced phagocytosis, cytokine production, and overall clearance of the fungal infection. While further studies are needed to fully elucidate the direct immunomodulatory effects of this compound treatment, the known consequences of Gwt1 inhibition strongly suggest a synergistic interplay between the direct antifungal activity of the drug and the host's immune response. Recent research has shown that β-glucan can "reprogram" immune cells to control excessive inflammation, which is a significant cause of mortality in infections like influenza.
Conclusion
This compound is a promising, first-in-class antifungal agent with a novel mechanism of action that targets the essential fungal Gwt1 enzyme in the GPI biosynthesis pathway. Its potent in vitro and in vivo activity, particularly against difficult-to-treat pathogens like Cryptococcus neoformans, highlights its potential as a valuable new therapeutic option. The unique mechanism of Gwt1 inhibition not only directly inhibits fungal growth but may also enhance the host's immune response to the infection. Further clinical development of this compound is warranted to fully realize its potential in treating invasive fungal diseases.
References
APX2039: A Technical Overview of In Vitro Antifungal Susceptibility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro antifungal susceptibility profile of APX2039, a novel, orally active antifungal agent. This compound belongs to the "gepix" class of drugs and represents a significant development in the search for new treatments for severe fungal infections, particularly cryptococcal meningitis.[1][2][3] This document details its mechanism of action, summarizes key susceptibility data from in vitro studies, and outlines the experimental protocols used to generate this data.
Mechanism of Action: Inhibition of GPI Anchor Biosynthesis
This compound exerts its antifungal activity by targeting a crucial and highly conserved pathway in fungi: the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[4] It is a potent inhibitor of the fungal enzyme Gwt1, an inositol acylase that catalyzes an essential early step in this pathway.[5]
The inhibition of Gwt1 disrupts the production of mature GPI anchors. These anchors are vital for attaching a wide array of mannoproteins to the fungal cell wall. The absence of properly anchored proteins compromises the structural integrity and functionality of the cell wall, leading to impaired fungal growth and viability. Notably, the active moiety of this drug class does not inhibit PIGW, the closest human homolog of Gwt1, highlighting its selective toxicity for fungal cells.
In Vitro Susceptibility Data
This compound has demonstrated potent in vitro activity, particularly against pathogenic Cryptococcus species. Its efficacy remains high against strains that have developed resistance to other antifungal classes, such as fluconazole.
Table 1: In Vitro Activity of Gwt1 Inhibitors against Cryptococcus Species
| Fungal Species | Antifungal Agent | MIC Range (μg/mL) |
| C. neoformans & C. gattii(18 strains, including FLC-R) | This compound | 0.004 - 0.031 |
| APX2041 | 0.016 - 0.125 | |
| APX2020 | 0.031 - 0.25 | |
| Manogepix (APX001A) | 0.125 - 0.5 | |
| Data sourced from a study evaluating Gwt1 inhibitors against both fluconazole-susceptible (FLC-S) and fluconazole-resistant (FLC-R) strains. |
Table 2: Comparative In Vitro Activity of this compound and Manogepix (APX001A)
| Fungal Species | This compound MIC/MEC (μg/mL) | Manogepix (APX001A) MIC/MEC (μg/mL) | Fold Difference |
| Cryptococcus neoformans | 0.004 - 0.25 | 0.125 - 0.25 | 32x lower MICs |
| Cryptococcus gattii | (overall range) | (overall range) | (for Cryptococcus) |
| Candida albicans | No improved activity | (Reference) | - |
| Aspergillus fumigatus | No improved activity | (Reference) | - |
| Data compiled from a comparative analysis of Gwt1 inhibitors. While highly potent against Cryptococcus, this compound did not show improved activity over the parent compound against C. albicans or A. fumigatus. A specific MIC of 0.008 µg/mL has been reported for C. neoformans H99. |
Experimental Protocols: Broth Microdilution Method
The in vitro susceptibility data for this compound is typically generated using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI), such as the M27-A3 standard for yeasts. This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that completely inhibits the visible growth of a microorganism.
Detailed Protocol Steps:
-
Preparation of Fungal Inoculum:
-
Fungal strains are cultured on a suitable medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
A suspension of the fungal cells is prepared in sterile saline or water.
-
The suspension is adjusted using a spectrophotometer to a standardized turbidity, corresponding to a specific cell density (e.g., 0.5 McFarland standard).
-
This standardized suspension is further diluted in a test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration for the assay.
-
-
Preparation of Antifungal Agent:
-
A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
A series of two-fold serial dilutions of the drug is prepared in a 96-well microtiter plate to create a range of concentrations to be tested.
-
-
Assay Procedure:
-
The diluted fungal inoculum is added to each well of the microtiter plate containing the serially diluted this compound.
-
Control wells are included: a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
-
Incubation:
-
The plates are incubated at a controlled temperature (e.g., 35-37°C) for a specified period (typically 24 to 72 hours, depending on the fungal species).
-
-
MIC Determination:
-
Following incubation, the plates are examined visually or with a plate reader to assess fungal growth.
-
The MIC is recorded as the lowest concentration of this compound at which there is a complete absence of visible growth compared to the drug-free growth control well.
-
Summary and Significance
The in vitro data clearly establishes this compound as a highly potent inhibitor of pathogenic fungi, especially Cryptococcus neoformans and Cryptococcus gattii. Its novel mechanism of action, targeting the Gwt1 enzyme in the GPI anchor biosynthesis pathway, provides a valuable new strategy for combating fungal infections. The compound's effectiveness against fluconazole-resistant isolates is particularly noteworthy. This strong in vitro profile, supported by potent efficacy in animal models of cryptococcal meningitis, positions this compound as a promising candidate for further clinical development in the treatment of life-threatening invasive fungal diseases.
References
- 1. Karen Joy Shaw - Wikipedia [en.wikipedia.org]
- 2. Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. 168. Efficacy of the Novel gwt1 Inhibitor this compound in a Rabbit Model of cryptococcus Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of APX2039: A Gwt1 Inhibitor for Fungal Infections
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
APX2039 is a novel, orally active small molecule inhibitor of the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transferase 1), a critical component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. By targeting this essential fungal process, this compound exhibits potent and broad-spectrum antifungal activity, particularly against pathogenic Cryptococcus species. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies. The data presented herein supports the continued development of this compound as a promising therapeutic agent for the treatment of invasive fungal infections, including cryptococcal meningitis.
Mechanism of Action: Inhibition of Gwt1 and Disruption of GPI Anchor Biosynthesis
This compound exerts its antifungal activity by inhibiting the fungal Gwt1 enzyme.[1][2] Gwt1 is an inositol acyltransferase that catalyzes a crucial early step in the biosynthesis of GPI anchors in the endoplasmic reticulum.[3][4][5] GPI anchors are complex glycolipids that are essential for anchoring a wide variety of proteins to the cell surface of fungi. These GPI-anchored proteins play vital roles in cell wall integrity, morphogenesis, adhesion, and virulence.
By inhibiting Gwt1, this compound blocks the acylation of inositol, a key step in the GPI anchor biosynthetic pathway. This disruption leads to a cascade of downstream effects, including:
-
Impaired cell wall integrity: The fungal cell wall becomes weakened and susceptible to osmotic stress.
-
Defective morphogenesis: Fungal cells are unable to maintain their proper shape and structure.
-
Reduced virulence: The ability of the fungus to cause disease is diminished.
The inhibition of Gwt1 by this compound is highly selective for the fungal enzyme, with minimal activity against the human homologue, ensuring a favorable safety profile.
In Vitro Activity
This compound demonstrates potent in vitro activity against a range of pathogenic fungi, with particularly exceptional activity against Cryptococcus neoformans and Cryptococcus gattii.
Table 1: In Vitro Susceptibility of Cryptococcus Species to this compound and Comparator Antifungals
| Fungal Species | Strain | This compound MIC (µg/mL) | Manogepix (APX001A) MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| C. neoformans | H99 | 0.008 | 0.25 | 0.25 | 2 |
| C. neoformans | Various (18 strains) | 0.004 - 0.031 | 0.125 - 0.5 | - | - |
| C. gattii | Various (18 strains) | 0.004 - 0.031 | 0.125 - 0.5 | - | - |
Data compiled from Shaw et al., 2018 and Maki et al., 2022.
This compound was the most active compound tested against a panel of 18 Cryptococcus strains, with MIC values ranging from 0.004 to 0.031 µg/mL. Notably, its activity was 32-fold lower than that of manogepix (APX001A) against Cryptococcus. The potent in vitro activity of this compound provides a strong rationale for its in vivo evaluation.
In Vivo Efficacy
The in vivo efficacy of this compound has been extensively evaluated in murine and rabbit models of cryptococcal meningitis, demonstrating significant reductions in fungal burden and improved outcomes compared to standard-of-care antifungal agents.
Table 2: In Vivo Efficacy of this compound in a Murine Model of Disseminated Cryptococcosis
| Treatment Group | Dose | Route | Mean Fungal Burden (log10 CFU/g) - Brain | Mean Fungal Burden (log10 CFU/g) - Lung |
| Vehicle Control | - | - | 7.97 | 5.95 |
| This compound | 60 mg/kg | PO, QD | 1.44 | 1.50 |
| Amphotericin B | 3 mg/kg | IP, QD | 7.16 | 4.59 |
| Fluconazole | 150 mg/kg | PO, QD | 4.64 | 3.56 |
Data from a 24-h delayed-treatment model of disseminated cryptococcal disease in mice infected with C. neoformans H99. Treatment was administered for 7 days. Compiled from Maki et al., 2022.
In the murine model, this compound treatment resulted in a statistically significant reduction in fungal burden in both the brain and lungs compared to the vehicle control, amphotericin B, and fluconazole.
Table 3: In Vivo Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis
| Treatment Group | Dose | Route | Mean Reduction in CSF Fungal Burden (log10 CFU/mL) |
| Vehicle Control | - | - | - |
| This compound | 50 mg/kg | PO, BID | 4.6 (sterilization by day 10) |
| Amphotericin B | 1 mg/kg | IV, QD | 3.4 |
| Fluconazole | 80 mg/kg | PO, QD | 1.8 |
Data from a rabbit model of cryptococcal meningitis infected with C. neoformans H99. Treatment was initiated on day 2 post-infection and continued through day 14. Compiled from Shaw et al., 2020.
In the rabbit model of cryptococcal meningitis, this compound demonstrated rapid and potent fungicidal activity, leading to the sterilization of the cerebrospinal fluid (CSF) by day 10 of treatment. The reduction in CSF fungal burden was significantly greater than that observed with both amphotericin B and fluconazole.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentrations (MICs) of this compound are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.
Protocol:
-
Fungal Isolate Preparation: Fungal isolates are subcultured on Sabouraud dextrose agar to ensure viability and purity.
-
Inoculum Preparation: A suspension of the fungal isolate is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL.
-
Drug Dilution: this compound is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a ≥50% reduction in turbidity compared to the growth control well.
Rabbit Model of Cryptococcal Meningitis
The in vivo efficacy of this compound is evaluated in a well-established rabbit model of cryptococcal meningitis.
Protocol:
-
Animal Model: Male New Zealand White rabbits are used for this model.
-
Immunosuppression: Rabbits are immunosuppressed with daily intramuscular injections of cortisone acetate to establish a persistent infection.
-
Infection: A standardized inoculum of C. neoformans is injected directly into the cisterna magna of the anesthetized rabbits.
-
Treatment: Treatment with this compound, comparator antifungals, or vehicle control is initiated at a specified time point post-infection (e.g., 24 or 48 hours).
-
Monitoring and Sampling: Cerebrospinal fluid (CSF) is collected at regular intervals to monitor the fungal burden.
-
Euthanasia and Tissue Harvest: At the end of the study period, animals are euthanized, and brain and lung tissues are harvested for fungal burden determination.
Colony Forming Unit (CFU) Quantification
The fungal burden in CSF and tissue homogenates is quantified by determining the number of colony-forming units (CFUs).
Protocol:
-
Sample Preparation: CSF samples are serially diluted in sterile saline. Tissue samples are weighed, homogenized in sterile saline, and then serially diluted.
-
Plating: A defined volume of each dilution is plated onto Sabouraud dextrose agar plates.
-
Incubation: Plates are incubated at 35°C for 48-72 hours until fungal colonies are visible.
-
Colony Counting: The number of colonies on plates with a countable range (typically 30-300 colonies) is determined.
-
CFU Calculation: The CFU per mL of CSF or per gram of tissue is calculated based on the colony count, the dilution factor, and the volume plated.
Conclusion
This compound is a potent inhibitor of the fungal Gwt1 enzyme with promising in vitro and in vivo activity against pathogenic fungi, particularly Cryptococcus species. Its novel mechanism of action, which disrupts the essential GPI anchor biosynthesis pathway, results in potent fungicidal activity and a favorable safety profile. The data presented in this technical guide highlights the potential of this compound as a valuable new therapeutic option for the treatment of invasive fungal infections, including the life-threatening condition of cryptococcal meningitis. Further clinical development of this compound is warranted to fully elucidate its therapeutic potential in humans.
References
- 1. 168. Efficacy of the Novel gwt1 Inhibitor this compound in a Rabbit Model of cryptococcus Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Antifungal | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Preparation of APX2039 Stock Solution with DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: APX2039 is a potent, orally active inhibitor of the fungal enzyme Gwt1, a critical component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway.[1][2][3] Its antifungal activity, particularly against Cryptococcus neoformans and C. gattii, makes it a significant compound in the research of cryptococcal meningitis.[1][4] Proper preparation of a stock solution is the first and a critical step for ensuring reproducibility and accuracy in in vitro and in vivo experiments. This document provides a detailed protocol for the preparation, storage, and handling of an this compound stock solution using dimethyl sulfoxide (DMSO) as the solvent.
Physicochemical and Solubility Data
Accurate data is essential for calculating concentrations and understanding the compound's behavior in solution. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₅FN₄O₂ | |
| Molecular Weight | 362.36 g/mol | |
| CAS Number | 2342606-49-7 | |
| Appearance | White solid | |
| Solubility in DMSO | 55 mg/mL | |
| Molar Solubility in DMSO | 151.78 mM |
Signaling Pathway of this compound
This compound targets an early step in the fungal GPI anchor biosynthesis pathway by inhibiting the Gwt1 enzyme. This inhibition prevents the proper localization of GPI-anchored mannoproteins to the cell wall, compromising cell wall integrity and leading to fungal cell death.
References
Application Notes and Protocols for In Vitro Efficacy Testing of APX2039
For Researchers, Scientists, and Drug Development Professionals
Introduction
APX2039 is a novel, orally active antifungal agent that inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1). This enzyme plays a crucial role in the early steps of glycosylphosphatidylinositol (GPI) anchor biosynthesis.[1][2] The inhibition of Gwt1 disrupts the proper localization of GPI-anchored mannoproteins to the fungal cell wall, leading to compromised cell wall integrity, biofilm formation, and overall fungal growth.[3] this compound has demonstrated potent activity against Cryptococcus neoformans and Cryptococcus gattii, the primary causative agents of cryptococcal meningitis.[1][4]
These application notes provide detailed protocols for a panel of in vitro assays designed to assess the efficacy of this compound against Cryptococcus neoformans. The described assays will measure the direct antifungal activity, impact on cell wall integrity, and induction of oxidative stress.
Signaling Pathway Modulated by this compound
This compound targets the Gwt1 enzyme, which is a key component of the GPI anchor biosynthesis pathway in the endoplasmic reticulum. Inhibition of Gwt1 disrupts the synthesis of GPI anchors, which are essential for tethering a variety of proteins to the cell surface. These GPI-anchored proteins are critical for maintaining the structural integrity of the fungal cell wall. Consequently, inhibition of Gwt1 by this compound leads to a cascade of downstream effects, including cell wall stress, which in turn can activate the Cell Wall Integrity (CWI) signaling pathway, and potentially induce an unfolded protein response (UPR) and oxidative stress.
References
- 1. Measuring Stress Phenotypes in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive Oxygen Species Homeostasis and Virulence of the Fungal Pathogen Cryptococcus neoformans Requires an Intact Proline Catabolism Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Resistance Development to the Gwt1 Inhibitor Manogepix (APX001A) in Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Wall Integrity Pathway Involved in Morphogenesis, Virulence and Antifungal Susceptibility in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rabbit Model for APX2039 CNS Penetration Study
For Researchers, Scientists, and Drug Development Professionals
Abstract
APX2039 is a novel antifungal agent that inhibits the fungal enzyme Gwt1, a critical component of the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway.[1] This pathway is essential for the proper localization and function of many cell wall proteins in fungi.[2][3] this compound has demonstrated significant efficacy in animal models of cryptococcal meningitis, indicating its ability to penetrate the central nervous system (CNS).[4][5] This document provides a detailed protocol for a rabbit model to study the CNS penetration of this compound, including experimental procedures, pharmacokinetic data analysis, and visualization of the relevant biological pathway and experimental workflow.
Introduction
The development of new therapeutic agents for CNS infections is hampered by the blood-brain barrier (BBB), which restricts the entry of many drugs into the brain and cerebrospinal fluid (CSF). Cryptococcal meningitis, a life-threatening fungal infection of the CNS, requires antifungal agents with excellent CNS penetration to be effectively treated. This compound, a Gwt1 inhibitor, has shown promise in this area. The rabbit model of cryptococcal meningitis is a well-established and predictive model for studying the efficacy and CNS distribution of antifungal drugs. This protocol outlines a study to specifically quantify the penetration of this compound into the CNS of rabbits, providing critical pharmacokinetic data for its development.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rabbits
| Parameter | Plasma | Cerebrospinal Fluid (CSF) | Brain Tissue (Homogenate) |
| Cmax (ng/mL or ng/g) | Data to be collected | Data to be collected | Data to be collected |
| Tmax (h) | Data to be collected | Data to be collected | Data to be collected |
| AUC (0-t) (ngh/mL or ngh/g) | Data to be collected | Data to be collected | Data to be collected |
| AUC (0-inf) (ngh/mL or ngh/g) | Data to be collected | Data to be collected | Data to be collected |
| Half-life (t1/2) (h) | Data to be collected | Data to be collected | Data to be collected |
| CSF/Plasma Ratio (%) | N/A | Calculated from AUC data | N/A |
| Brain/Plasma Ratio | N/A | N/A | Calculated from AUC data |
Table 2: Dosing Regimen for this compound CNS Penetration Study in Rabbits
| Parameter | Value |
| Animal Model | Male New Zealand White Rabbits |
| Route of Administration | Oral (PO) |
| Dose of this compound | 50 mg/kg |
| Frequency | Twice daily (BID) |
| Vehicle | To be determined based on formulation |
Experimental Protocols
Animal Model and Husbandry
-
Species: Male New Zealand White rabbits.
-
Health Status: Specific pathogen-free.
-
Acclimation: Animals should be acclimated to the facility for at least 7 days prior to the study.
-
Housing: Housed in individual cages under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the Guide for the Care and Use of Laboratory Animals.
Dosing and Sample Collection
-
Fasting: Rabbits should be fasted overnight prior to dosing.
-
Dosing: Administer this compound orally at a dose of 50 mg/kg.
-
Blood Collection: Collect blood samples (approximately 1 mL) from the marginal ear vein at the following time points post-dose: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
CSF Collection:
-
Anesthetize the rabbits at specified time points.
-
Collect CSF via a puncture of the cisterna magna using a 25-27 gauge needle attached to a syringe.
-
CSF collection should be performed on separate groups of animals at each time point to avoid repeated sampling from the same animal, which can alter CSF dynamics. Recommended time points for CSF collection are 2, 4, 8, and 12 hours post-dose.
-
-
Brain Tissue Collection:
-
Following the final blood and CSF collection time points, euthanize the animals.
-
Perfuse the animals with saline to remove blood from the brain tissue.
-
Harvest the brain and dissect it into specific regions if required (e.g., cortex, hippocampus, cerebellum).
-
Homogenize the brain tissue for drug analysis.
-
Bioanalytical Method
-
Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be used for the quantification of this compound in plasma, CSF, and brain homogenate.
-
Method Development and Validation:
-
Specificity and Selectivity: Ensure no interference from endogenous components in the matrix.
-
Linearity: Establish a linear range covering the expected concentrations of this compound.
-
Accuracy and Precision: Determine intra- and inter-day accuracy and precision.
-
Matrix Effect: Evaluate the effect of the biological matrix on ionization.
-
Stability: Assess the stability of this compound in the biological matrices under various storage and processing conditions.
-
Pharmacokinetic Analysis
-
Calculate the pharmacokinetic parameters listed in Table 1 for plasma, CSF, and brain tissue using non-compartmental analysis.
-
Determine the CSF-to-plasma and brain-to-plasma concentration ratios to assess the extent of CNS penetration.
Mandatory Visualizations
Signaling Pathway
Caption: Fungal GPI anchor biosynthesis pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for the this compound CNS penetration study in rabbits.
References
- 1. 168. Efficacy of the Novel gwt1 Inhibitor this compound in a Rabbit Model of cryptococcus Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting GPI Anchor Biosynthesis in Fungi Stresses the Endoplasmic Reticulum and Enhances Immunogenicity [dspace.mit.edu]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determining the Minimum Inhibitory Concentration (MIC) of APX2039 Against Cryptococcus Species
Audience: Researchers, scientists, and drug development professionals.
Introduction
APX2039 is a novel, orally bioavailable antifungal agent in preclinical development for the treatment of cryptococcal meningitis.[1] It is a prodrug of manogepix (APX001A), which targets the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1).[2][3] This enzyme plays a crucial role in the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are essential for fungal cell wall integrity.[2][3] By inhibiting Gwt1, this compound disrupts the localization of these critical proteins, leading to potent antifungal activity, particularly against Cryptococcus neoformans and Cryptococcus gattii. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Cryptococcus species using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M27.
Data Presentation
The following table summarizes the reported in vitro activity of this compound against various fungal species. This data is provided for informational purposes and may vary based on the specific strains and testing conditions used.
| Fungal Species | Strain(s) | MIC Range (µg/mL) | Reference |
| Cryptococcus neoformans | H99 | 0.008 | |
| Cryptococcus neoformans | Various clinical isolates | 0.004 - 0.031 | |
| Cryptococcus gattii | Various clinical isolates | 0.004 - 0.031 |
Signaling Pathway and Mechanism of Action
This compound targets a key step in the fungal-specific glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. This pathway is responsible for creating GPI anchors that attach essential proteins to the fungal cell wall. This compound inhibits the Gwt1 enzyme, which prevents the acylation of inositol, a critical step in the maturation of the GPI anchor. This disruption leads to a loss of cell wall integrity and ultimately, fungal cell death.
References
Application Note: Determination of Synergistic Activity of APX2039 and Fluconazole using a Checkerboard Broth Microdilution Assay
For Research Use Only.
Introduction
The emergence of antifungal resistance necessitates the development of novel therapeutic strategies to combat invasive fungal infections. Combination therapy, utilizing two or more drugs with different mechanisms of action, can offer a promising approach to enhance efficacy and overcome resistance. APX2039 is a novel antifungal agent that inhibits the fungal enzyme Gwt1, a critical component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. This pathway is essential for the proper localization of cell wall mannoproteins. Fluconazole, a widely used azole antifungal, targets the ergosterol biosynthesis pathway by inhibiting the lanosterol 14α-demethylase, an enzyme crucial for the integrity of the fungal cell membrane.[1][2][3] The distinct mechanisms of action of this compound and fluconazole provide a strong rationale for investigating their potential synergistic interactions.
This application note provides a detailed protocol for assessing the in vitro synergy of this compound and fluconazole against pathogenic fungi using a checkerboard broth microdilution assay.
Principle
The checkerboard assay is a method used to assess the in vitro interaction of two antimicrobial agents. In this assay, serial dilutions of two compounds are combined in a microtiter plate to test various concentration combinations against a standardized fungal inoculum. The interaction between the two drugs is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).
Materials and Reagents
-
This compound powder
-
Fluconazole powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile reservoirs
-
Multichannel pipettes
-
Spectrophotometer or microplate reader
-
Fungal isolate (e.g., Candida albicans, Cryptococcus neoformans)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland standard
-
Incubator (35°C)
Experimental Protocols
Preparation of Stock Solutions
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1.6 mg/mL.
-
Fluconazole Stock Solution: Prepare a stock solution of fluconazole in DMSO at a concentration of 6.4 mg/mL.
Note: Stock solutions can be stored at -20°C for future use.
Preparation of Fungal Inoculum
-
Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the standardized fungal suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
Checkerboard Assay Setup
The checkerboard assay is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document.
-
Plate Preparation:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the working solution of this compound to the first well of each row.
-
Perform serial two-fold dilutions of this compound by transferring 100 µL from column 1 to column 2, and so on, down to column 10. Discard 100 µL from column 10. Column 11 will serve as the fluconazole-only control.
-
Add 100 µL of the working solution of fluconazole to row A of columns 1 through 11.
-
Perform serial two-fold dilutions of fluconazole by transferring 100 µL from row A to row B, and so on, down to row G. Discard 100 µL from row G. Row H will serve as the this compound-only control.
-
The final plate will contain a gradient of this compound concentrations along the x-axis and a gradient of fluconazole concentrations along the y-axis.
-
Well H12 will serve as the growth control (no drug).
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
Determination of Minimum Inhibitory Concentration (MIC)
-
Following incubation, determine the MIC for each drug alone and for each combination.
-
The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control well.
-
MICs can be determined by visual inspection or by measuring the optical density (OD) at 490 nm using a microplate reader.
Data Presentation
Table 1: Representative Checkerboard Assay Results for this compound and Fluconazole against C. neoformans
The following table is an illustrative example of expected results based on a reported FICI of 0.37 for a close analog of this compound.
| This compound (µg/mL) | Fluconazole (µg/mL) | Growth (+/-) |
| 0.06 | 0 | + |
| 0 | 8.0 | + |
| 0.015 | 1.0 | - (Synergy) |
| 0.03 | 0.5 | + |
| 0.0075 | 2.0 | + |
Note: The values in this table are for illustrative purposes to demonstrate the calculation of the FICI.
Table 2: Calculation of the Fractional Inhibitory Concentration Index (FICI)
The FICI is calculated to determine the nature of the interaction between the two drugs.
FICI = FIC of this compound + FIC of Fluconazole
Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Fluconazole = (MIC of Fluconazole in combination) / (MIC of Fluconazole alone)
Based on the illustrative data in Table 1:
-
MIC of this compound alone = 0.06 µg/mL
-
MIC of Fluconazole alone = 8.0 µg/mL
-
MIC of this compound in combination = 0.015 µg/mL
-
MIC of Fluconazole in combination = 1.0 µg/mL
FIC of this compound = 0.015 / 0.06 = 0.25 FIC of Fluconazole = 1.0 / 8.0 = 0.125
FICI = 0.25 + 0.125 = 0.375
Table 3: Interpretation of FICI Values
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Indifference |
| > 4.0 | Antagonism |
In this example, the FICI of 0.375 indicates a synergistic interaction between this compound and fluconazole.
Mandatory Visualization
Caption: Workflow for the checkerboard synergy assay.
Caption: Dual inhibition of fungal cell wall and membrane pathways.
Conclusion
The checkerboard assay is a reliable method for determining the in vitro synergistic interactions between antifungal agents. The combination of this compound and fluconazole, by targeting two distinct and essential fungal pathways, demonstrates the potential for a potent synergistic effect. This approach may lead to improved therapeutic outcomes, particularly in the context of emerging antifungal resistance. Further studies are warranted to explore the in vivo efficacy and clinical utility of this combination therapy.
References
- 1. APX001A In Vitro Activity against Contemporary Blood Isolates and Candida auris Determined by the EUCAST Reference Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Evaluation of APX001A/APX001 and Other Gwt1 Inhibitors against Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
Application Notes and Protocols for Cell Culture-Based Assays of APX2039 Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
APX2039 is a novel, orally active antifungal agent that functions as a prodrug of APX2096. It is a potent inhibitor of the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1), which plays a crucial role in the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored cell wall mannoproteins.[1][2] This inhibition disrupts the localization of essential proteins to the fungal cell wall, compromising its integrity and leading to potent antifungal activity.[1][2] this compound has demonstrated significant efficacy against a range of pathogenic fungi, including Cryptococcus neoformans, Cryptococcus gattii, Candida albicans, and Aspergillus fumigatus.[3]
These application notes provide detailed protocols for a suite of cell culture-based assays to evaluate the antifungal activity of this compound. The described methods include determination of minimum inhibitory concentration (MIC), assessment of activity against fungal biofilms, analysis of fungicidal kinetics, and evaluation of synergistic interactions with other antifungal agents.
Mechanism of Action: Inhibition of GPI Anchor Biosynthesis
This compound targets the Gwt1 enzyme, a key component in the GPI anchor biosynthesis pathway. This pathway is essential for anchoring a wide variety of proteins to the cell surface of fungi. These GPI-anchored proteins are involved in cell wall integrity, morphogenesis, and adhesion. By inhibiting Gwt1, this compound prevents the acylation of inositol, an early and critical step in the formation of the GPI anchor in the endoplasmic reticulum. This disruption leads to a failure in the proper localization of cell wall mannoproteins, ultimately weakening the fungal cell wall and inhibiting growth.
Data Presentation
The following tables summarize the reported in vitro activity of this compound against various fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Cryptococcus Species
| Fungal Species | Strain | Fluconazole Susceptibility | This compound MIC (µg/mL) | Reference |
| C. neoformans | H99 | Susceptible | 0.008 | |
| C. neoformans | Various | Susceptible | 0.004 - 0.031 | |
| C. gattii | Various | Susceptible | 0.004 - 0.031 | |
| C. neoformans | DUMC 118.00 | Resistant | 0.004 - 0.031 | |
| C. gattii | RSA-MW-3615 | Resistant | 0.004 - 0.031 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Other Fungal Pathogens
| Fungal Species | This compound MIC (µg/mL) | Reference |
| Candida albicans | 0.008 - 0.031 | |
| Aspergillus fumigatus | 0.004 - 0.25 |
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the antifungal properties of this compound.
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Fungal isolate of interest
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader (optional)
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Perform a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate to create a range of concentrations (e.g., from 16 µg/mL to 0.008 µg/mL).
-
-
Plate Setup:
-
Add 100 µL of each this compound dilution to the corresponding wells of the assay plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control well (inoculum without drug) and a negative control well (medium only).
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the positive control. This can be determined visually or by measuring the optical density at 492 nm.
-
Protocol 2: Fungal Biofilm Inhibition and Eradication Assays
This protocol describes methods to assess the effect of this compound on both the formation of new biofilms and the viability of pre-formed biofilms.
References
APX2039: Administration and Formulation for Preclinical Animal Studies
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
These application notes provide detailed protocols for the formulation and administration of APX2039 in preclinical animal models of fungal infections, particularly Cryptococcal Meningitis (CM). The information is compiled from published efficacy studies to ensure accuracy and reproducibility.
Introduction to this compound
This compound is a novel, orally active antifungal agent that potently inhibits the fungal enzyme Gwt1.[1] This enzyme plays a crucial role in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for attaching a wide array of proteins to the fungal cell wall.[1] By inhibiting Gwt1, this compound disrupts cell wall integrity, leading to fungal cell death.[2] It has demonstrated significant efficacy in both mouse and rabbit models of CM.[3] this compound is the active moiety of the prodrug APX2096 (fosmanogepix).
Mechanism of Action: Inhibition of GPI Anchor Biosynthesis
This compound targets Gwt1, an inositol acyltransferase, which is a key enzyme in the GPI anchor biosynthesis pathway in fungi. This pathway is responsible for the creation of GPI anchors that tether essential proteins to the cell wall. The inhibition of Gwt1 by this compound is a competitive mechanism, where the drug occupies the binding site of the natural substrate, palmitoyl-CoA. This blockage prevents the acylation of inositol, an early and essential step in the GPI anchor synthesis. The disruption of this pathway leads to a lack of properly anchored cell wall mannoproteins, compromising the structural integrity of the fungal cell wall and ultimately leading to cell death.
Caption: this compound mechanism of action in the GPI anchor biosynthesis pathway.
Formulation of this compound for Oral Administration
While specific vehicle compositions are not explicitly detailed in the primary efficacy studies, a standard and reproducible vehicle for oral gavage of hydrophobic compounds in mice and rabbits can be utilized. The following protocol is a recommended starting point.
Recommended Vehicle Composition
A common vehicle for oral administration of similar compounds in preclinical studies is a suspension in 0.5% methylcellulose.
Materials:
-
This compound powder
-
Methylcellulose (viscosity 400 cP)
-
Sterile, purified water
-
Magnetic stirrer and stir bar
-
Sterile tubes for storage
Protocol:
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. To do this, heat approximately one-third of the total required volume of water to 60-70°C.
-
Add the methylcellulose powder to the heated water and stir until it is thoroughly wetted.
-
Add the remaining two-thirds of the water as cold water or ice to bring the solution to its final volume and cool it down.
-
Continue stirring the solution on a magnetic stirrer in a cold room or on ice until it becomes clear and viscous.
-
Accurately weigh the required amount of this compound powder.
-
In a separate vessel, add a small amount of the 0.5% methylcellulose vehicle to the this compound powder to create a paste.
-
Gradually add the remaining volume of the vehicle to the paste while continuously stirring to ensure a homogenous suspension.
-
Store the final formulation at 2-8°C and protect it from light. Ensure the suspension is vortexed thoroughly before each administration to ensure uniform dosing.
Administration of this compound in Animal Models
This compound is orally bioavailable and has been shown to be effective when administered via oral gavage.
Animal Models
-
Mice: CD-1 mice are a commonly used outbred strain for infectious disease models.
-
Rabbits: New Zealand White rabbits are a well-established model for CM, allowing for cerebrospinal fluid (CSF) sampling.
Experimental Protocols
The following tables summarize the dosages and administration schedules from key efficacy studies.
Table 1: this compound Administration in a Mouse Model of Disseminated Cryptococcosis
| Parameter | Description |
| Animal Model | Male CD-1 mice (22-24 g) |
| Infection | ~5 x 10^4 C. neoformans (H99) via tail vein injection |
| Treatment Start | 24 hours post-infection |
| Drug | This compound |
| Dosage | 60 mg/kg |
| Administration | Oral gavage (p.o.), once daily (QD) |
| Vehicle Control | Administered orally (p.o.) |
| Treatment Duration | 7 days |
| Concomitant Med | 50 mg/kg ABT (p.o.) administered 2 hours prior to this compound |
Table 2: this compound Efficacy in a Mouse Model of Disseminated Cryptococcosis (Fungal Burden)
| Treatment Group | Mean Lung Fungal Burden (log10 CFU/g) | Mean Brain Fungal Burden (log10 CFU/g) |
| Vehicle Control | 5.95 | 7.97 |
| Fluconazole | 3.56 | 4.64 |
| Amphotericin B | 4.59 | 7.16 |
| This compound | 1.50 | 1.44 |
Table 3: this compound Administration in a Rabbit Model of Cryptococcal Meningitis
| Parameter | Description |
| Animal Model | Male New Zealand White rabbits |
| Infection | ~1.4 x 10^6 C. neoformans (H99) via intracisternal injection |
| Immunosuppression | Cortisone acetate (7.5 mg/kg, i.m.) daily |
| Treatment Start | Day 2 post-infection |
| Drug | This compound |
| Dosage | 50 mg/kg |
| Administration | Oral (PO), twice a day (BID) |
| Vehicle Control | Administered orally |
| Treatment Duration | 12 days (from day 2 to day 14) |
Table 4: this compound Efficacy in a Rabbit Model of Cryptococcal Meningitis (CSF Fungal Burden)
| Treatment Group | Effective Fungicidal Activity (log10 CFU/mL/day) |
| Fluconazole | -0.19 |
| Amphotericin B | -0.33 |
| This compound (50 mg/kg BID) | -0.66 |
Experimental Workflow for Efficacy Studies
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound.
Caption: General experimental workflow for this compound in vivo efficacy studies.
Summary and Conclusion
This compound is a promising antifungal candidate with a novel mechanism of action. The data from preclinical animal studies demonstrate its potent activity against Cryptococcus neoformans when administered orally. The provided protocols for formulation and administration, based on published literature, offer a foundation for researchers to conduct further studies to evaluate the efficacy and pharmacokinetic/pharmacodynamic properties of this compound. While the exact vehicle composition from the original studies is not disclosed, the recommended 0.5% methylcellulose suspension provides a standard and reproducible method for oral delivery. Careful adherence to these methodologies will ensure the generation of reliable and comparable data in the ongoing research and development of this compound.
References
Troubleshooting & Optimization
APX2039 Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with APX2039 in aqueous media. The following information is curated to address common issues and provide clear protocols for successful experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers like PBS?
This compound is a lipophilic molecule with very low intrinsic solubility in aqueous media. Direct dissolution in buffers such as Phosphate-Buffered Saline (PBS) or cell culture media is generally not successful, especially at higher concentrations. For most applications, a co-solvent system or specific formulation is necessary to achieve a homogenous solution.
Q2: What is the recommended solvent for creating a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is soluble in DMSO up to 55 mg/mL (151.78 mM).[1] For optimal results, sonication is advised to ensure complete dissolution.
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. What should I do?
This is a common issue due to the poor aqueous solubility of this compound. Here are some troubleshooting steps:
-
Serial Dilution: Avoid adding the high-concentration DMSO stock directly to your aqueous medium. Perform a serial dilution of the DMSO stock with DMSO to a lower concentration before the final dilution into your aqueous buffer.[1]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is as low as possible (typically <0.5%) to avoid solvent-induced artifacts in your experiments.
-
Pre-warming: Pre-warming both the this compound stock solution and the aqueous medium to 37°C before dilution can help prevent precipitation.[1]
-
Sonication: If precipitation occurs after dilution, gentle sonication in a 37°C water bath may help to redissolve the compound.[1][2]
-
Working Concentration: Some compounds are only soluble in the aqueous phase at their final, low working concentrations. It is crucial to dilute to the final experimental concentration in a stepwise manner.
Q4: Are there established formulations for in vivo studies with this compound?
Yes, due to its low aqueous solubility, specific vehicle formulations are required for in vivo administration. Two documented formulations are:
-
A suspension reconstituted to 12.5 mg/mL in a vehicle of 10% N,N-dimethylacetamide (DMA), 20% propylene glycol (PG), and 40% polyethylene glycol 400 (PEG 400), with the pH adjusted to 2-3.
-
A clear solution prepared using a co-solvent system of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.
Data Presentation: this compound Solubility
| Solvent/Vehicle System | Concentration | Observations/Recommendations |
| DMSO | 55 mg/mL (151.78 mM) | Sonication is recommended for complete dissolution. |
| 10% DMA, 20% PG, 40% PEG 400 (pH 2-3) | 12.5 mg/mL | Suspension for in vivo use. Sonication at 37°C if precipitate is visible. |
| 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS | Working concentration dependent | Co-solvent system for preparing a clear solution for in vivo studies. |
| Aqueous Buffers (e.g., PBS, Saline, Cell Culture Media) | Very Low | Direct dissolution is not recommended. Use a serial dilution from a DMSO stock. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cellular Assays
This protocol outlines the preparation of this compound for a final working concentration of 1 µM in cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Weigh the appropriate amount of this compound powder.
-
Dissolve in the required volume of DMSO to achieve a 10 mM concentration.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Store this stock solution at -20°C or -80°C.
-
-
Prepare a 1 mM Intermediate Dilution:
-
Dilute the 10 mM stock solution 1:10 with DMSO to create a 1 mM intermediate stock.
-
-
Prepare the 1 µM Working Solution:
-
Add 2 µL of the 1 mM intermediate stock to 2 mL of pre-warmed cell culture medium.
-
Mix gently by inverting the tube or pipetting.
-
This results in a final concentration of 1 µM this compound with a final DMSO concentration of 0.1%.
-
Protocol 2: Preparation of this compound Formulation for In Vivo Rodent Studies
This protocol describes the preparation of a clear solution of this compound for oral administration in rodents, based on a co-solvent system.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Sterile Saline or PBS
-
Sterile conical tubes
Procedure:
-
Prepare the Vehicle Mixture:
-
In a sterile conical tube, combine the vehicle components in the following proportions: 30% PEG300, 5% Tween 80, and 60% Saline/PBS. For example, for a 10 mL final volume, use 3 mL PEG300, 0.5 mL Tween 80, and 6 mL Saline/PBS.
-
Vortex thoroughly to create a homogenous mixture.
-
-
Prepare the this compound Stock Solution:
-
Dissolve the required amount of this compound in DMSO to achieve a high-concentration stock (e.g., 40 mg/mL).
-
-
Prepare the Final Dosing Solution:
-
Add 5% of the total final volume from the this compound DMSO stock to the vehicle mixture. For a 10 mL final volume, add 0.5 mL of the this compound stock.
-
Vortex the final solution thoroughly until it is clear.
-
This formulation contains 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS. The final concentration of this compound will depend on the concentration of the initial DMSO stock.
-
Visualizations
Caption: Workflow for solubilizing this compound.
Caption: this compound mechanism of action.
References
How to prevent APX2039 precipitation in culture medium
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of APX2039 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature. Several factors can contribute to this:
-
Exceeding Aqueous Solubility: The concentration of this compound in your experiment may be higher than its maximum solubility in the culture medium. While highly soluble in organic solvents like DMSO, its aqueous solubility is significantly lower.
-
"Antisolvent" Precipitation: Rapidly diluting a concentrated DMSO stock of this compound into the aqueous culture medium can cause the compound to "crash out" of solution as the solvent environment abruptly changes from organic to aqueous.[1]
-
Temperature and pH Shifts: The transition from room temperature preparation to a 37°C incubator can alter solubility. Additionally, the CO2 environment in an incubator can slightly lower the pH of the medium, potentially affecting the solubility of pH-sensitive compounds.[2]
-
Interaction with Media Components: Components in the culture medium, such as salts and proteins found in Fetal Bovine Serum (FBS), can interact with this compound and reduce its solubility.[1][2]
Q2: What is the recommended solvent for making a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is soluble in DMSO at concentrations up to 55 mg/mL (151.78 mM); sonication is recommended to ensure complete dissolution.[1]
Q3: What is the maximum recommended final concentration of DMSO in the culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%. While some cell lines can tolerate up to 0.5%, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.
Q4: Can I pre-mix this compound in the medium and store it?
It is not recommended to store this compound in culture medium for extended periods, as its stability in aqueous solutions over time has not been well-characterized. Time-dependent precipitation can occur due to interactions with media components or degradation. It is best to prepare fresh dilutions of this compound for each experiment.
Troubleshooting Guide
Use the following table to troubleshoot common issues with this compound precipitation.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the DMSO stock to the medium. | Concentration exceeds aqueous solubility; Antisolvent effect. | • Lower the final concentration of this compound.• Use a stepwise or serial dilution method (see Protocol 1).• Increase the volume of media for dilution. |
| The solution becomes cloudy over time in the incubator. | Temperature/pH shift; Interaction with media components; Compound instability. | • Pre-warm the culture medium to 37°C before adding this compound.• Ensure your medium is properly buffered for the CO2 concentration in your incubator.• Reduce the serum (FBS) concentration if your experiment allows.• Determine the maximum soluble concentration under your specific experimental conditions (see Protocol 2). |
| I see precipitate in my DMSO stock solution. | Water absorption by DMSO; Freeze-thaw cycles. | • Use anhydrous, high-purity DMSO.• Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and exposure to air. |
Experimental Protocols
Protocol 1: Recommended Dilution Method for this compound
This protocol describes a stepwise dilution method to minimize precipitation when preparing working solutions of this compound from a DMSO stock.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile cell culture medium (with or without serum, as required by the experiment)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution. Sonicate if necessary to ensure complete dissolution.
-
Aliquot this stock solution into single-use tubes and store at -80°C.
-
-
Prepare an Intermediate Dilution in DMSO:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock. For example, add 10 µL of the 10 mM stock to 90 µL of DMSO.
-
-
Prepare the Final Working Solution in Culture Medium:
-
Pre-warm the cell culture medium to 37°C.
-
To achieve a final concentration of 1 µM, add 1 µL of the 1 mM intermediate DMSO stock to 1 mL of the pre-warmed culture medium. This results in a final DMSO concentration of 0.1%.
-
Mix gently but thoroughly by inverting the tube or flicking it. Avoid vigorous vortexing, which can sometimes promote precipitation.
-
Visually inspect for any signs of precipitation before adding to your cells.
-
Protocol 2: Determining the Maximum Soluble Concentration (Kinetic Solubility Assay)
This protocol allows you to determine the practical upper concentration limit of this compound in your specific cell culture medium and conditions.
Materials:
-
10 mM this compound in DMSO stock solution
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
96-well clear bottom plate
-
Plate reader capable of measuring turbidity (absorbance at ~600-650 nm) or a nephelometer
Procedure:
-
Prepare Serial Dilutions:
-
In a 96-well plate, add 100 µL of your cell culture medium to multiple wells.
-
Create a serial dilution of your this compound DMSO stock directly into the medium. For example, to test a range from 100 µM down to 0.1 µM, you would add a calculated small volume of a high concentration stock to the first well and then serially dilute across the plate. Ensure the final DMSO concentration remains constant and non-toxic (e.g., 0.5%).
-
Include a "medium + DMSO" vehicle control well.
-
-
Incubation:
-
Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 2, 24, or 48 hours).
-
-
Measurement:
-
Measure the absorbance (turbidity) of each well at a wavelength of 620 nm.
-
Alternatively, visually inspect each well under a microscope for the presence of precipitate.
-
-
Analysis:
-
The maximum soluble concentration is the highest concentration at which no significant increase in turbidity or visible precipitate is observed compared to the vehicle control.
-
| Parameter | Details |
| Test Concentrations | 200 µM (recommended starting point for screening) |
| Media | Aqueous buffer (e.g., PBS, pH 7.4) or cell culture medium |
| DMSO Percentage | Typically ≤ 2%, adjust as needed |
| Incubation Time | 2 hours or 24 hours |
| Temperature | Room temperature or 37°C |
| Detection Method | HPLC-UV, LC/MS/MS, or Turbidimetry |
This table is adapted from general kinetic solubility testing parameters.
Visualizations
Caption: Recommended workflow for preparing this compound working solutions.
Caption: Troubleshooting flowchart for this compound precipitation issues.
References
APX2039 In Vivo Efficacy Optimization: A Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of APX2039 for maximum efficacy. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel inhibitor of the fungal enzyme Gwt1.[1][2] This enzyme plays a crucial role in the early stages of glycosylphosphatidylinositol (GPI) anchor biosynthesis.[1][2] By inhibiting Gwt1, this compound disrupts the localization of GPI-anchored cell wall mannoproteins, leading to potent antifungal activity.[3]
Q2: In what in vivo models has this compound shown efficacy?
A2: this compound has demonstrated significant efficacy in both mouse and rabbit models of cryptococcal meningitis (CM) caused by Cryptococcus neoformans.
Q3: What are the recommended dosage ranges for this compound in preclinical models?
A3: Dosage recommendations vary by animal model. In a rabbit model of CM, a dosage of 50 mg/kg administered orally twice a day (BID) was highly effective. A dose-response relationship was observed in rabbits, with 75 mg/kg once a day (QD) showing a greater reduction in fungal burden than 50 mg/kg QD. A 25 mg/kg QD dose was found to be ineffective. In a mouse model of disseminated cryptococcal disease, 60 mg/kg of this compound administered orally once a day was effective.
Q4: What level of efficacy can be expected with optimal dosing?
A4: In a rabbit model of CM, treatment with 50 mg/kg this compound BID led to a rapid decrease in the fungal burden in cerebrospinal fluid (CSF), with levels becoming undetectable by day 10 post-infection. This dosing regimen resulted in a mean total change of -4.6 ± 0.44 log10 CFU/mL of CSF within 8 days. In the brain, a greater than 6 log10 reduction in CFU/g of tissue was observed after 14 days of treatment with 50 mg/kg this compound BID. In mice, 60 mg/kg this compound resulted in a 4.45 log10 CFU/g reduction in the lungs and a 6.53 log10 CFU/g reduction in the brain compared to vehicle control.
Troubleshooting Guide
Q1: I am not observing the expected reduction in fungal burden. What are some potential reasons?
A1: Several factors could contribute to a lack of efficacy. Consider the following:
-
Dosage and Administration: Ensure the correct dosage is being administered and that the oral gavage technique is consistent and effective. Inconsistent administration can lead to variability in drug exposure.
-
Animal Model: The immune status of the animals is critical. In the published studies, rabbits were immunosuppressed with cortisone acetate. The level of immunosuppression can significantly impact the course of infection and the efficacy of the treatment.
-
Timing of Treatment Initiation: In the reported studies, treatment was initiated 24 hours to 2 days post-infection. Delaying the start of treatment may result in a higher initial fungal burden that is more difficult to clear.
-
Drug Formulation: this compound is orally active. Ensure that the vehicle used for administration is appropriate and that the compound is properly solubilized or suspended.
Q2: How does the efficacy of this compound compare to standard-of-care antifungals?
A2: In preclinical models of cryptococcal meningitis, this compound has demonstrated superior efficacy compared to standard treatments like amphotericin B and fluconazole. In a rabbit model, 50 mg/kg this compound BID resulted in a more rapid clearance of fungus from the CSF than either amphotericin B or fluconazole. Specifically, the rate of reduction for this compound was -0.62 log10 CFU/mL/day, compared to -0.33 log10 CFU/mL/day for amphotericin B and -0.19 log10 CFU/mL/day for fluconazole.
Data Summary
Table 1: Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis
| Dosage Regimen | Change in CSF Fungal Burden (log10 CFU/mL) | Fungal Burden Reduction Rate (log10 CFU/mL/day) | Brain Fungal Burden Reduction vs. Control (log10 CFU/g) | Reference |
| 50 mg/kg BID | -4.6 ± 0.44 (by day 8) | -0.62 | > 6.0 (sterilization) | |
| 75 mg/kg QD | -2.7 ± 2.06 (by day 14) | Not Reported | Not Reported | |
| 50 mg/kg QD | -0.72 ± 1.37 (by day 14) | Not Reported | Not Reported | |
| 25 mg/kg QD | 0.07 ± 1.30 (increase) | Not Reported | Not Reported |
Table 2: Efficacy of this compound in a Mouse Model of Disseminated Cryptococcosis
| Dosage Regimen | Lung Fungal Burden Reduction vs. Control (log10 CFU/g) | Brain Fungal Burden Reduction vs. Control (log10 CFU/g) | Reference |
| 60 mg/kg QD | 4.45 | 6.53 |
Experimental Protocols
1. Rabbit Model of Cryptococcal Meningitis
-
Animal Model: Male New Zealand White rabbits.
-
Immunosuppression: Daily intramuscular injections of cortisone acetate (7.5 mg/kg).
-
Infection: Direct inoculation of C. neoformans H99 (~1.4 x 10^6 CFU) into the cisterna magna.
-
Treatment: Initiated on day 2 post-infection and continued for 14 days. This compound is administered orally.
-
Outcome Measures: Fungal burden in the cerebrospinal fluid (CSF) is quantified by collecting CSF via cisternal tap on days 2, 7, 10, and 14 post-infection and performing colony-forming unit (CFU) counts. Brain tissue is harvested on day 14 to determine the final fungal burden.
2. Mouse Model of Disseminated Cryptococcosis
-
Animal Model: Mice (strain not specified in the provided text).
-
Infection: Intravenous tail vein injection of C. neoformans H99 (~5 x 10^4 cells).
-
Treatment: Initiated 24 hours post-infection and continued for 7 days. This compound is administered orally.
-
Outcome Measures: Animals are euthanized on day 9. Lungs and brain are harvested, homogenized, and plated for CFU enumeration to determine the fungal burden.
Visualizations
Caption: this compound inhibits the Gwt1 enzyme in the endoplasmic reticulum, blocking GPI anchor biosynthesis.
Caption: General experimental workflow for assessing this compound in vivo efficacy.
References
APX2039 Technical Support Center: Investigating Potential Off-Target Effects in Cellular Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing APX2039 in cellular assays. The following information addresses potential off-target effects, offers troubleshooting advice for unexpected experimental outcomes, and provides standardized protocols for relevant assays.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is a prodrug of a potent inhibitor of the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1).[1][2] This enzyme is critical for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors in fungi.[1][2] Inhibition of Gwt1 disrupts the localization of GPI-anchored proteins to the fungal cell wall, leading to compromised cell integrity and ultimately, fungal cell death.[1]
Q2: What is the primary on-target effect of this compound in fungal cells?
The primary on-target effect is the disruption of the fungal cell wall. This can be observed as increased susceptibility to osmotic stress, morphological changes, and inhibition of growth and proliferation of susceptible fungal species such as Cryptococcus neoformans and C. gattii.
Q3: Is there a known mammalian homolog to the fungal Gwt1 target?
Yes, the closest mammalian homolog to the fungal Gwt1 protein is PIGW. However, studies on the related Gwt1 inhibitor, manogepix (APX001A), have shown that it does not inhibit PIGW, even at concentrations over 100-fold higher than those required for fungal Gwt1 inhibition. This suggests a high degree of selectivity for the fungal target. While direct data for this compound is not available, a similar selectivity profile is anticipated.
Q4: Has the cytotoxicity of this compound in mammalian cells been evaluated?
While specific public data on the cytotoxicity of this compound is limited, a standard approach for evaluating the toxicity of Gwt1 inhibitors involves assays using human cell lines, such as the HepG2 liver cell line, to assess potential for cytotoxicity.
Troubleshooting Guide for Unexpected Results in Cellular Assays
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected cytotoxicity in mammalian cell lines at therapeutic concentrations. | Inhibition of a mammalian off-target protein crucial for cell survival. | 1. Perform a dose-response curve to determine the IC50 in your specific cell line.2. Compare the cytotoxic concentration to the effective antifungal concentration.3. Test for markers of apoptosis and necrosis (e.g., caspase activation, LDH release). |
| Alterations in cell morphology unrelated to apoptosis or necrosis. | Interference with cytoskeletal dynamics or cell adhesion pathways. | 1. Use high-content imaging to quantify morphological changes.2. Evaluate the expression and localization of key cytoskeletal proteins (e.g., actin, tubulin). |
| Changes in the expression of signaling pathway components. | Off-target inhibition or activation of kinases, phosphatases, or receptors. | 1. Perform a broad-spectrum kinase inhibitor profiling assay.2. Use pathway-specific reporter assays to identify affected signaling cascades. |
| Inconsistent results between experimental replicates. | Issues with compound solubility or stability in cell culture media. | 1. Visually inspect for precipitation of the compound in the media.2. Prepare fresh stock solutions for each experiment and consider pre-warming media to 37°C before adding the compound. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound and Related Compounds
| Compound | Organism | MIC Range (μg/mL) |
| This compound | C. neoformans & C. gattii | 0.004 - 0.031 |
| APX2041 | C. neoformans & C. gattii | 0.016 - 0.125 |
| APX2020 | C. neoformans & C. gattii | 0.031 - 0.25 |
| APX001A (Manogepix) | C. neoformans & C. gattii | 0.125 - 0.5 |
Source: Data compiled from publicly available research.
Key Experimental Protocols
Protocol 1: Mammalian Cell Cytotoxicity Assay (LDH Release)
-
Cell Seeding: Plate mammalian cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the cells and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Triton X-100).
-
LDH Assay: Transfer a portion of the cell culture supernatant to a new 96-well plate. Add the lactate dehydrogenase (LDH) assay reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cytotoxicity relative to the positive control.
Protocol 2: Fungal Growth Inhibition Assay (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested (e.g., C. neoformans) in RPMI-1640 medium.
-
Compound Preparation: Prepare serial dilutions of this compound in a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well of the plate.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, as determined visually or by spectrophotometry.
Visualizations
Caption: On-target vs. potential off-target pathways of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
Technical Support Center: Addressing Variability in APX2039 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential variability in experimental results when working with APX2039.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active prodrug of the potent fungal Gwt1 enzyme inhibitor, manogepix (also referred to as APX001A or E1210).[1][2][3] The Gwt1 enzyme is a crucial component of the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway in fungi.[4][5] Inhibition of Gwt1 by manogepix disrupts the localization of GPI-anchored cell wall mannoproteins, leading to compromised cell wall integrity and potent antifungal activity against a broad spectrum of pathogens, including Cryptococcus neoformans and Cryptococcus gattii. This compound is currently in preclinical development for the treatment of cryptococcal meningitis.
Q2: I am observing inconsistent results in my in vitro/in vivo experiments. What are the potential sources of variability?
Variability in this compound experiments can arise from several factors:
-
Prodrug Activation: this compound requires conversion to its active form, manogepix, by host esterases. The activity of these enzymes can vary significantly between species, strains, and even individual animals, leading to differences in the effective concentration of the active drug.
-
Compound Stability: As with any small molecule, the stability of this compound in experimental solutions can be affected by factors such as temperature, pH, and the composition of the culture medium. Degradation of the compound can lead to reduced efficacy.
-
Off-Target Effects: While manogepix is a selective inhibitor of fungal Gwt1, the possibility of off-target effects at higher concentrations cannot be entirely ruled out and could contribute to unexpected phenotypes.
-
Experimental System: Differences in cell lines, fungal strains, animal models, and experimental protocols can all contribute to variability in results.
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions prepared in a solvent such as DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent Antifungal Activity in In Vitro Assays
| Possible Cause | Troubleshooting Steps |
| Incomplete Prodrug Conversion | Since this compound requires esterase activity for conversion to its active form, manogepix, the level of these enzymes in your in vitro system may be insufficient. Consider using the active moiety, manogepix, directly for in vitro experiments to bypass this variable. If using a cell-based assay where host cell esterases are expected to activate the prodrug, ensure consistent cell passage number and health, as esterase activity can vary. |
| Compound Instability in Media | The stability of this compound in aqueous solutions and cell culture media can be variable. Prepare fresh dilutions from a frozen stock solution for each experiment. If you suspect instability, you can test the concentration of the active compound in your media over the time course of your experiment using analytical methods like LC-MS. |
| Precipitation of the Compound | This compound has limited aqueous solubility. When diluting a DMSO stock solution into aqueous media, ensure the final DMSO concentration is low (typically <0.5%) to avoid precipitation. Visually inspect the media for any signs of precipitation after adding the compound. Sonication may be recommended for dissolving this compound in DMSO. |
| Fungal Strain Variability | Different fungal strains, even within the same species, can exhibit varying susceptibility to antifungal agents. Ensure you are using a consistent and well-characterized fungal strain for your experiments. |
Issue 2: High Variability in Animal Studies
| Possible Cause | Troubleshooting Steps |
| Differences in Prodrug Metabolism | Esterase activity, which is essential for activating this compound, is known to vary significantly between different preclinical animal models (e.g., mice, rabbits). This can lead to substantial differences in the pharmacokinetic profile and efficacy of the drug. Be aware of the reported esterase activity in your chosen animal model and consider this when interpreting results. |
| Inconsistent Oral Bioavailability | As an orally administered drug, the bioavailability of this compound can be influenced by factors such as food intake and the formulation used. Standardize the feeding schedule and ensure a consistent vehicle is used for oral gavage. |
| Animal Health and Stress | The overall health and stress levels of the animals can impact drug metabolism and immune responses, contributing to variability. Ensure proper animal husbandry and handling to minimize stress. |
Data Summary
In Vivo Efficacy of this compound in Preclinical Models of Cryptococcal Meningitis
| Animal Model | Fungal Strain | This compound Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Rabbit | C. neoformans H99 | 50 mg/kg BID | Oral (PO) | 12 days (initiated 2 days post-infection) | Rapid reduction in CSF fungal burden, with sterilization by Day 10. | |
| Mouse | C. neoformans H99 | 60 mg/kg QD | Oral (PO) | 7 days (initiated 24 hours post-infection) | Significant reduction in fungal burden in both the brain and lungs compared to vehicle control. |
In Vitro Activity of Manogepix (Active Form of this compound)
| Fungal Species | MIC Range (µg/mL) | Key Findings | Reference |
| Cryptococcus neoformans | 0.004 - 0.5 | Potent activity against both C. neoformans and C. gattii. | |
| Candida spp. | 0.008 - >8 | Generally potent, with the exception of Candida krusei which is considered intrinsically resistant. | |
| Aspergillus spp. | 0.008 - 0.125 | Potent activity against various Aspergillus species. | |
| Candida auris | 0.002 - 0.06 | Excellent activity against this multidrug-resistant pathogen. |
Experimental Protocols
In Vivo Efficacy Study in a Rabbit Model of Cryptococcal Meningitis
This protocol is a summary of the methodology described in published studies.
-
Animal Model: Male New Zealand White rabbits.
-
Immunosuppression: Administer cortisone acetate (7.5 mg/kg, i.m.) daily, starting one day before infection and continuing throughout the experiment.
-
Infection: Inoculate rabbits with C. neoformans H99 (e.g., 1.4 x 10^6 CFU) directly into the cisterna magna.
-
Treatment: Begin treatment two days post-infection. Administer this compound orally (e.g., 50 mg/kg, twice daily). A vehicle control group should be included.
-
Monitoring: Collect cerebrospinal fluid (CSF) at regular intervals (e.g., days 2, 7, 10, and 14 post-infection) to determine the fungal burden (CFU/mL).
-
Endpoint: At the end of the study (e.g., day 14), sacrifice the animals and assess the fungal burden in the brain tissue.
In Vitro Susceptibility Testing of Manogepix (Broth Microdilution)
This protocol is a general guideline. For detailed procedures, refer to CLSI or EUCAST standards.
-
Compound Preparation: Prepare a stock solution of manogepix in DMSO. Perform serial dilutions in RPMI-1640 medium to achieve the desired final concentrations.
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a standardized inoculum suspension in RPMI-1640.
-
Assay Setup: In a 96-well microtiter plate, add the diluted manogepix solutions. Add the fungal inoculum to each well. Include growth and sterility controls.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: Determine the minimum inhibitory concentration (MIC) or minimum effective concentration (MEC) by visual inspection or spectrophotometrically.
Visualizations
Caption: Mechanism of action of the prodrug this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Activities of Manogepix and Comparators against 1,435 Recent Fungal Isolates Collected during an International Surveillance Program (2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 3. Antimicrobial activity of manogepix, a first-in-class antifungal, and comparator agents tested against contemporary invasive fungal isolates from an international surveillance programme (2018-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 168. Efficacy of the Novel gwt1 Inhibitor this compound in a Rabbit Model of cryptococcus Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to APX2039 in Fungal Isolates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel Gwt1 inhibitor, APX2039.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is converted to its active form, APX2096. This active molecule inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1). Gwt1 is a crucial enzyme in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for attaching a wide array of proteins to the fungal cell wall. By inhibiting Gwt1, this compound disrupts the localization of these GPI-anchored proteins, leading to compromised cell wall integrity and ultimately, fungal cell death.
Q2: What are the known or potential mechanisms of resistance to this compound in fungal isolates?
A2: While specific resistance mechanisms to this compound are still an area of active research, resistance to the broader class of Gwt1 inhibitors can be categorized into two main types:
-
Target-based resistance: This involves mutations in the GWT1 gene, the direct target of the drug. These mutations can alter the protein structure, reducing the binding affinity of the inhibitor. For the related Gwt1 inhibitor manogepix, specific mutations such as V163A in Candida glabrata and a heterozygous V162A mutation in Candida albicans have been shown to confer reduced susceptibility.
-
Non-target-based resistance: This typically involves the upregulation of efflux pumps, which are membrane transporters that actively pump the drug out of the cell, reducing its intracellular concentration. This can be caused by gain-of-function mutations in transcription factors that regulate the expression of these pumps. For instance, mutations in the transcription factor ZCF29 in C. albicans can lead to the overexpression of ATP-binding cassette (ABC) transporters like CDR11 and SNQ2. Similarly, mutations in TAC1B in Candida auris can upregulate the CDR1 efflux pump.
Q3: Is there a risk of cross-resistance between this compound and other antifungal drugs?
A3: There is a potential for cross-resistance with other Gwt1 inhibitors, as mutations in the GWT1 gene may affect the binding of multiple drugs in this class. Additionally, non-target-based resistance mechanisms, such as the upregulation of broad-spectrum efflux pumps, could potentially confer cross-resistance to other classes of antifungals, like azoles. For example, some mutations in transcription factors that lead to reduced manogepix susceptibility also confer resistance to fluconazole.
Troubleshooting Guide
Problem: My fungal isolate shows reduced susceptibility to this compound in vitro.
| Possible Cause | Suggested Action |
| Target-based resistance | 1. Sequence the GWT1 gene of the resistant isolate and compare it to a susceptible reference strain to identify any mutations. 2. If a mutation is found, perform site-directed mutagenesis to introduce the mutation into a susceptible strain to confirm its role in resistance. |
| Upregulation of efflux pumps | 1. Perform a quantitative real-time PCR (qPCR) to measure the expression levels of known efflux pump genes (e.g., CDR1, CDR2, MDR1) in the resistant isolate compared to a susceptible control. 2. Consider sequencing the transcription factors that regulate these efflux pumps (e.g., TAC1, MRR1, UPC2) to identify potential gain-of-function mutations. |
| Experimental error | 1. Verify the concentration and integrity of the this compound stock solution. 2. Ensure proper inoculum preparation and adherence to the antifungal susceptibility testing protocol. 3. Repeat the minimum inhibitory concentration (MIC) testing to confirm the initial observation. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound and Comparators against Cryptococcus Species
| Compound | Organism | MIC Range (µg/mL) |
| This compound | Cryptococcus neoformans | 0.004 - 0.031 |
| This compound | Cryptococcus gattii | 0.004 - 0.031 |
| Manogepix | Cryptococcus neoformans | 0.125 - 0.5 |
| Fluconazole | Cryptococcus neoformans | Varies |
| Amphotericin B | Cryptococcus neoformans | Varies |
Note: MIC values can vary depending on the specific isolate and testing conditions.
Table 2: Fold-Increase in Manogepix MIC for Gwt1 Mutants in Candida Species
| Organism | Mutation | Fold-Increase in MIC |
| Candida glabrata | Gwt1 V163A | 32 |
| Candida albicans | Gwt1 V162A (heterozygous) | 16 |
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27-A3)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates.
Materials:
-
This compound stock solution (in DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolate grown on appropriate agar
-
Sterile saline
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Antifungal Dilutions:
-
Create a 2-fold serial dilution of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Prepare Fungal Inoculum:
-
From a fresh culture, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm).
-
Dilute the standardized suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Inoculate Plate:
-
Add 100 µL of the diluted fungal inoculum to each well containing the antifungal dilutions.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
-
Fungal Genomic DNA Extraction and GWT1 Gene Sequencing
This protocol outlines the steps to identify mutations in the GWT1 gene.
Materials:
-
Fungal isolate (resistant and susceptible strains)
-
Yeast lysis buffer
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol (100% and 70%)
-
RNase A
-
Primers specific for the GWT1 gene
-
Taq polymerase and PCR reagents
-
Gel electrophoresis equipment
-
PCR purification kit
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
Genomic DNA Extraction:
-
Grow fungal cultures in appropriate broth.
-
Harvest cells by centrifugation.
-
Resuspend the pellet in lysis buffer and disrupt the cells (e.g., using glass beads or enzymatic digestion).
-
Perform phenol:chloroform extraction to remove proteins.
-
Precipitate the DNA with ethanol, wash with 70% ethanol, and resuspend in TE buffer or water.
-
Treat with RNase A to remove RNA contamination.
-
-
PCR Amplification of GWT1:
-
Set up a PCR reaction using the extracted genomic DNA as a template and primers flanking the GWT1 coding sequence.
-
Perform PCR with appropriate cycling conditions.
-
Verify the PCR product by gel electrophoresis.
-
-
Sequencing:
-
Purify the PCR product.
-
Perform Sanger sequencing using the same primers used for amplification.
-
Analyze the sequencing data and compare the GWT1 sequence from the resistant isolate to that of the susceptible strain to identify mutations.
-
Quantitative Real-Time PCR (qPCR) for Efflux Pump Gene Expression
This protocol is for quantifying the expression levels of efflux pump genes.
Materials:
-
Fungal isolates (resistant and susceptible strains) grown with and without sub-inhibitory concentrations of this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target efflux pump genes (e.g., CDR1, MDR1) and a housekeeping gene (e.g., ACT1)
-
SYBR Green or other fluorescent qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from fungal cultures using a suitable kit.
-
Treat with DNase to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
-
qPCR Reaction:
-
Set up the qPCR reaction with cDNA, primers for the target and housekeeping genes, and the qPCR master mix.
-
Run the qPCR on a real-time PCR instrument with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of the target genes in the resistant strain compared to the susceptible strain, normalized to the housekeeping gene, using the ΔΔCt method.
-
Visualizations
Caption: this compound inhibits the Gwt1 enzyme in the GPI anchor biosynthesis pathway.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Logical relationships of this compound resistance mechanisms.
Improving the bioavailability of APX2039 in oral administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the oral administration of APX2039. Our goal is to help you navigate common challenges and optimize the oral bioavailability of this promising antifungal agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability important?
A1: this compound is an orally active inhibitor of the fungal enzyme Gwt1, which is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored cell wall mannoproteins in fungi.[1][2][3] It is under investigation for the treatment of serious fungal infections, including cryptococcal meningitis.[1][2] Achieving adequate oral bioavailability is critical for therapeutic efficacy, allowing the drug to reach effective concentrations at the site of infection after oral administration. This offers a significant advantage in terms of patient compliance and convenience over intravenous therapies.
Q2: What is the mechanism of action of this compound?
A2: this compound targets and inhibits the fungal Gwt1 enzyme. This enzyme plays a key role in the early stages of GPI anchor biosynthesis. By inhibiting Gwt1, this compound disrupts the localization of essential GPI-anchored mannoproteins to the fungal cell wall, compromising cell wall integrity and leading to antifungal activity.
Caption: Mechanism of action of this compound.
Q3: Are there any known solubility issues with this compound?
A3: While specific solubility data for this compound is not publicly available, it is soluble in DMSO. For oral administration, the solubility in aqueous gastrointestinal fluids is a key factor. Researchers should anticipate potential challenges typical of many small molecule drug candidates and consider formulation strategies to enhance solubility if low oral exposure is observed.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo oral dosing experiments with this compound.
Issue 1: Low or Variable Plasma Exposure After Oral Dosing
If you are observing lower than expected or highly variable plasma concentrations of this compound in your animal models, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Poor Aqueous Solubility | The compound may be precipitating in the gastrointestinal tract before it can be absorbed. | Formulation Enhancement: 1. Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution.2. Amorphous Solid Dispersions: Formulating this compound with a polymer can improve its dissolution rate.3. Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.4. Cyclodextrin Complexation: Encapsulating this compound in cyclodextrins can enhance its aqueous solubility. |
| Low Permeability | The compound may not be efficiently transported across the intestinal epithelium. | Permeability Enhancement: 1. Inclusion of Permeation Enhancers: Use of excipients that can transiently increase intestinal membrane permeability.2. Prodrug Approach: this compound is already a prodrug, which is a strategy to enhance permeability. Ensure the esterases responsible for its conversion to the active moiety are present in the species being tested. |
| First-Pass Metabolism | The drug may be extensively metabolized in the liver before reaching systemic circulation. | Metabolism Inhibition: Co-administration with a known inhibitor of the relevant metabolic enzymes (if known) can help diagnose this issue. |
Issue 2: Inconsistent Results Between Experiments
Variability in results can be frustrating. Here are some factors to consider to improve the reproducibility of your oral this compound experiments.
| Potential Cause | Troubleshooting Strategy |
| Fasting State of Animals | The presence or absence of food in the stomach can significantly alter drug absorption. |
| Vehicle Effects | The formulation vehicle can impact bioavailability. |
| Dosing Technique | Improper oral gavage technique can lead to dosing errors or stress in the animals. |
Experimental Protocols
Protocol 1: Preparation of a Simple Suspension for Oral Gavage
This protocol is a starting point for creating a basic suspension for initial in vivo studies.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Wetting: Add a small amount of a wetting agent (e.g., 0.5% Tween 80 in water) to the powder and mix to form a uniform paste.
-
Suspending Vehicle: Gradually add the suspending vehicle (e.g., 0.5% methylcellulose in water) to the paste while continuously stirring or vortexing.
-
Homogenization: Homogenize the suspension to ensure a uniform particle size distribution.
-
Dosing: Administer the suspension to the animals using an appropriate gauge oral gavage needle. Ensure the suspension is well-mixed before drawing each dose.
Protocol 2: In Vivo Oral Bioavailability Study Workflow
This workflow outlines the key steps for assessing the oral bioavailability of an this compound formulation.
Caption: Workflow for an oral bioavailability study.
Quantitative Data Summary
The following table summarizes the efficacy of orally administered this compound in a rabbit model of cryptococcal meningitis, demonstrating its potent activity when successfully absorbed.
| Treatment Group | Dose | Route | Fungal Burden Reduction in CSF (log10 CFU/mL/day) | Reference |
| This compound | 50 mg/kg BID | Oral | -0.66 | |
| Amphotericin B | 1 mg/kg QD | IV | -0.33 | |
| Fluconazole | 80 mg/kg QD | Oral | -0.19 |
This data is from a study in a rabbit model and serves as a benchmark for the potential efficacy of orally administered this compound. A total drug exposure (AUC0–24) of 25 to 50 mg·h/L of this compound was associated with near-maximal antifungal activity.
References
Technical Support Center: Interpreting Unexpected Results in APX2039 Synergy Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in synergy studies involving APX2039.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why is it studied in combination therapies?
A1: this compound is an orally active prodrug of manogepix (APX001A).[1][2] Manogepix inhibits the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored mannoproteins in the fungal cell wall.[1][3][4] This disruption of the cell wall integrity makes this compound a potent antifungal agent, particularly against Cryptococcus species. Synergy studies are crucial because combining this compound with other antifungals that have different mechanisms of action, such as those targeting the cell membrane (e.g., azoles, polyenes) or DNA/RNA synthesis, could lead to enhanced efficacy, reduced dosages, and a lower likelihood of resistance development.
Q2: We are not observing the expected synergy between this compound and an azole antifungal in our in vitro assay. What are the potential reasons?
A2: A lack of expected synergy can stem from several factors. Firstly, the choice of synergy model (e.g., Loewe additivity, Bliss independence) can significantly influence the outcome, as different models have different underlying assumptions. It is also crucial to ensure that the assay conditions are optimized. Suboptimal drug concentrations, incorrect incubation times, or issues with reagent stability can all lead to misleading results. Finally, the specific fungal strain being tested may possess intrinsic resistance mechanisms or pathway adaptations that mitigate the synergistic interaction.
Q3: Our synergy experiments with this compound show high variability between replicates. How can we improve our assay's reproducibility?
A3: High variability is a common issue in cell-based assays and can obscure true synergistic effects. Key factors to address include:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell plating.
-
Pipetting Errors: Regular pipette calibration and proper technique are essential for accurate drug concentration delivery.
-
Edge Effects: Evaporation in the outer wells of a microplate can concentrate reagents and affect cell growth. Filling the outer wells with sterile liquid can help mitigate this.
-
Cell Health and Passage Number: Use cells in the logarithmic growth phase and within a consistent, low passage number range to ensure a uniform physiological state.
Q4: We observed antagonism between this compound and another antifungal agent. Is this a known phenomenon?
A4: While synergy is often the desired outcome, antagonism can occur. This can happen if the two drugs have opposing effects on a critical cellular pathway or if one drug interferes with the uptake or activity of the other. For instance, if both drugs compete for the same cellular target or if the alteration of the cell wall by this compound hinders the entry of the second drug, an antagonistic effect might be observed. A thorough review of the known mechanisms of both drugs is warranted.
Q5: Our in vitro synergy results with this compound are not translating to our in vivo animal models. What could be the cause?
A5: Discrepancies between in vitro and in vivo results are a significant challenge in drug development. Several factors can contribute to this:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The absorption, distribution, metabolism, and excretion (ADME) profiles of the drugs can differ significantly in vivo. If the drugs do not reach the site of infection at the appropriate concentrations and for a sufficient duration, the synergistic effect observed in vitro may not be replicated.
-
Host Factors: The immune system, protein binding, and drug metabolism in the host animal can all influence drug efficacy and interactions in ways that are not captured in a simple in vitro system.
-
Model Limitations: The animal model itself may not fully recapitulate the complexity of the human disease, leading to different treatment responses.
Troubleshooting Guides
Issue 1: Unexpected Antagonism or Lack of Synergy
Symptoms:
-
Combination Index (CI) values are consistently greater than 1 (antagonism).
-
Bliss synergy scores are negative or neutral.
-
The combination effect is less than or equal to the effect of the most active single agent.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Synergy Model | Re-analyze the data using different synergy models (e.g., Loewe, Bliss, HSA). The choice of model should be justified based on the mechanisms of action of the combined drugs. |
| Suboptimal Drug Concentrations | Perform detailed dose-response curves for each drug individually to accurately determine their EC50 values. Design the synergy experiment with concentrations ranging above and below the individual EC50s. |
| Pharmacological Interference | Investigate if one drug affects the uptake, metabolism, or efflux of the other. This may require specialized assays beyond standard viability readouts. |
| Off-Target Effects | At high concentrations, drugs may have off-target effects that could lead to antagonism. Ensure that the concentrations used are clinically and physiologically relevant. |
| Cell Line/Strain Specificity | Test the combination in a different fungal strain or a panel of clinical isolates to determine if the observed effect is strain-dependent. |
Issue 2: High Data Variability in Synergy Assays
Symptoms:
-
Large standard deviations between technical and biological replicates.
-
Inconsistent synergy scores across repeated experiments.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Plating | Ensure thorough mixing of the cell suspension before and during plating. Use reverse pipetting techniques for viscous solutions. Let the plate rest at room temperature for 15-20 minutes before incubation to allow for even cell distribution. |
| Reagent Instability | Check the expiration dates and storage conditions of all reagents, including the drug compounds and assay components. Prepare fresh drug dilutions for each experiment. |
| Assay Timing | Ensure that the assay readout is performed at a consistent time point when the cells are in an optimal growth phase and the drug effect is clear. |
| Microplate Edge Effects | Avoid using the outer wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, which can significantly alter cellular responses to drugs. |
Experimental Protocols
Checkerboard Assay for Synergy Analysis
This protocol outlines a standard checkerboard assay to determine the synergistic interaction between this compound and a second compound (Compound X).
-
Prepare Drug Dilutions:
-
Prepare a 2x stock solution of this compound at 8 times the final highest concentration to be tested.
-
Prepare a 2x stock solution of Compound X at 8 times the final highest concentration.
-
Perform a serial dilution of each drug stock to create a range of concentrations.
-
-
Cell Preparation:
-
Culture the fungal cells to mid-logarithmic phase.
-
Count the cells and adjust the density to the desired seeding concentration in the appropriate assay medium.
-
-
Assay Plate Setup:
-
In a 96-well microplate, add 50 µL of the appropriate culture medium to all wells.
-
Add 50 µL of each this compound dilution along the rows.
-
Add 50 µL of each Compound X dilution down the columns. This will create a matrix of drug combinations.
-
Include rows and columns with single-drug controls and a no-drug control.
-
Add 100 µL of the cell suspension to each well.
-
-
Incubation:
-
Incubate the plate at the optimal temperature and for the appropriate duration for the fungal strain being tested.
-
-
Data Acquisition:
-
At the end of the incubation period, measure the cell viability using a suitable method (e.g., spectrophotometry for optical density, fluorometry with a viability dye).
-
-
Data Analysis:
-
Normalize the data to the no-drug control.
-
Calculate the percentage of growth inhibition for each drug concentration and combination.
-
Use software such as CompuSyn or SynergyFinder to calculate synergy scores based on different models (e.g., Combination Index, Bliss score).
-
Visualizations
Caption: this compound and Azole Synergy Pathway.
Caption: Workflow for Troubleshooting Synergy Studies.
Caption: Interpreting Synergy Study Outcomes.
References
Best practices for handling and storing APX2039 compound
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing the APX2039 compound. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active antifungal agent. It is an inhibitor of the fungal Gwt1 enzyme, which plays a crucial role in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. GPI anchors are essential for tethering certain proteins to the cell surface in fungi. By inhibiting Gwt1, this compound disrupts this process, leading to potent antifungal activity, particularly against Cryptococcus neoformans and Cryptococcus gattii. It is a prodrug of the active inhibitor APX2096.
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the stability and activity of this compound. Based on supplier recommendations, the following conditions should be observed[1]:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In solvent | -80°C | 1 year |
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO). This compound has high solubility in DMSO, up to 55 mg/mL (151.78 mM)[1]. Sonication may be used to aid dissolution[1].
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
Directly dissolving this compound in aqueous buffers is not recommended as it may lead to precipitation[1]. It is best practice to first dissolve the compound in DMSO to create a high-concentration stock solution. This stock solution can then be serially diluted to an intermediate concentration in DMSO before the final dilution into your aqueous experimental medium (e.g., cell culture media, PBS)[1].
Troubleshooting Guide
Issue 1: My this compound powder is difficult to see in the vial.
For small quantities, the powder can be a thin film or may have become electrostatically adhered to the walls of the vial during shipping. Before opening, centrifuge the vial to pellet the powder at the bottom.
Issue 2: The compound precipitates when I add it to my cell culture medium.
This is a common issue with compounds that have low aqueous solubility. To mitigate this:
-
Use a DMSO stock: Always prepare a concentrated stock solution in DMSO.
-
Perform serial dilutions: Do not add the highly concentrated DMSO stock directly to your aqueous medium. Perform an intermediate dilution in DMSO first.
-
Pre-warm solutions: Pre-warming both the this compound solution and the cell culture medium to 37°C can help prevent precipitation caused by temperature shock.
-
Final DMSO concentration: Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Sonication: If precipitation occurs during dilution, gentle sonication in a water bath may help to redissolve the compound.
Issue 3: I am observing inconsistent results in my in vitro experiments.
Inconsistent results can arise from several factors:
-
Compound stability: Ensure that your stock solutions are stored correctly at -80°C and that you are using them within the recommended timeframe (1 year). Avoid repeated freeze-thaw cycles.
-
Solution preparation: Prepare fresh dilutions from the stock solution for each experiment to ensure accurate concentrations.
-
Experimental conditions: Factors such as the specific fungal strain, inoculum size, growth medium, and incubation time can all influence the outcome of antifungal susceptibility tests. Standardize your protocols carefully.
Quantitative Data
Solubility
| Solvent | Solubility | Notes |
| DMSO | 55 mg/mL (151.78 mM) | Sonication is recommended. |
| Aqueous Buffers (e.g., PBS) | Low | Prone to precipitation. A DMSO stock solution is recommended for preparing aqueous solutions. |
In Vivo Efficacy in a Rabbit Model of Cryptococcal Meningitis
The following table summarizes the efficacy of orally administered this compound in reducing the fungal burden in the cerebrospinal fluid (CSF) of infected rabbits.
| Treatment Group | Dosage | Mean Change in Fungal Burden (log10 CFU/mL) | Time to Undetectable Levels |
| This compound | 50 mg/kg BID | -4.6 ± 0.44 (within 8 days) | Day 10 |
| This compound | 75 mg/kg QD | -2.7 ± 2.06 (by day 14) | Not specified |
| This compound | 50 mg/kg QD | -0.72 ± 1.37 (by day 14) | Not specified |
| Amphotericin B | Not specified | -3.9 ± 0.72 (by day 14) | Not specified |
| Fluconazole | Not specified | -2.28 ± 0.57 (by day 14) | Not specified |
| Vehicle Control | N/A | +1.17 ± 0.46 (by day 14) | Not applicable |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Antifungal Susceptibility Testing
This protocol is adapted from standard broth microdilution methods for Cryptococcus.
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a stock solution of 10 mM.
-
Vortex and/or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in 100% DMSO to create a range of intermediate concentrations.
-
From these intermediate solutions, perform a final dilution into the appropriate broth medium (e.g., RPMI 1640) to achieve the desired final concentrations for the assay. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects fungal growth.
-
Protocol 2: In Vivo Administration of this compound in a Rabbit Model of Cryptococcal Meningitis
This protocol is based on published studies. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) guidelines.
-
Animal Model:
-
Male New Zealand White rabbits are commonly used.
-
Immunosuppression is typically induced with cortisone acetate.
-
Infection is established by direct inoculation of C. neoformans (e.g., strain H99) into the cisterna magna.
-
-
Drug Formulation and Administration:
-
For oral administration, this compound can be formulated as a suspension.
-
A typical dosage that has shown high efficacy is 50 mg/kg administered twice daily (BID) via oral gavage.
-
-
Efficacy Assessment:
-
Cerebrospinal fluid (CSF) is collected at specified time points (e.g., days 2, 7, 10, and 14 post-infection).
-
The fungal burden in the CSF is quantified by plating serial dilutions and counting colony-forming units (CFU).
-
Brain tissue can be harvested at the end of the study to determine the tissue fungal burden.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting the fungal Gwt1 enzyme.
Caption: General experimental workflow for in vitro and in vivo studies with this compound.
References
Validation & Comparative
APX2039 vs. Fluconazole: A Comparative Efficacy Guide for Cryptococcal Meningitis
For Researchers, Scientists, and Drug Development Professionals
Cryptococcal meningitis remains a significant cause of morbidity and mortality, particularly in immunocompromised populations. While fluconazole has been a cornerstone of therapy, its fungistatic nature and the emergence of resistance necessitate the development of novel therapeutic agents. This guide provides a detailed comparison of the efficacy of APX2039, a novel Gwt1 inhibitor, and fluconazole in the context of cryptococcal meningitis, supported by preclinical experimental data.
Executive Summary
This compound, a novel, orally active inhibitor of the fungal enzyme Gwt1, has demonstrated potent fungicidal activity against Cryptococcus neoformans in preclinical models of cryptococcal meningitis.[1][2][3] In direct comparisons, this compound exhibited superior efficacy in reducing fungal burden in both the brain and cerebrospinal fluid (CSF) compared to fluconazole.[4][5] Fluconazole, a fungistatic agent targeting the ergosterol pathway, has shown clinical efficacy, particularly in patients with AIDS, but is associated with suboptimal outcomes and the development of resistance. Preclinical data strongly support the further investigation of this compound as a promising new therapeutic option for cryptococcal meningitis.
Mechanism of Action
A fundamental difference between this compound and fluconazole lies in their molecular targets and resulting antifungal activity.
This compound: this compound is an inhibitor of the fungal Gwt1 enzyme. This enzyme plays a crucial role in the early stages of glycosylphosphatidylinositol (GPI) anchor biosynthesis. By inhibiting Gwt1, this compound disrupts the localization of GPI-anchored cell wall mannoproteins, which are essential for fungal cell wall integrity and growth. This mechanism of action results in fungicidal activity against Cryptococcus.
Fluconazole: Fluconazole is a triazole antifungal that inhibits the fungal cytochrome P450 enzyme 14α-demethylase. This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of ergosterol synthesis disrupts membrane integrity and function, leading to the inhibition of fungal growth. However, fluconazole is generally considered fungistatic, meaning it primarily inhibits fungal replication rather than actively killing the fungal cells.
Signaling Pathway: this compound Mechanism of Action
Caption: Mechanism of action of this compound, a Gwt1 inhibitor.
Signaling Pathway: Fluconazole Mechanism of Action
Caption: Mechanism of action of fluconazole.
Comparative Efficacy Data
Preclinical studies in mouse and rabbit models of cryptococcal meningitis provide a direct comparison of the in vivo efficacy of this compound and fluconazole.
Fungal Burden Reduction in a Mouse Model
A study in a mouse model of disseminated cryptococcosis demonstrated the superior efficacy of this compound in reducing fungal burden in both the lungs and the brain compared to fluconazole and amphotericin B.
| Treatment Group | Mean Lung Fungal Burden (log₁₀ CFU/g) | Mean Brain Fungal Burden (log₁₀ CFU/g) |
| Control | 5.95 | 7.97 |
| Fluconazole | 3.56 | 4.64 |
| Amphotericin B | 4.59 | 7.16 |
| This compound | 1.50 | 1.44 |
Data from a 24-h delayed-treatment mouse model of disseminated cryptococcal disease.
Fungal Burden Reduction in a Rabbit Model
In a rabbit model of cryptococcal meningitis, oral administration of this compound resulted in a rapid and significant reduction in the fungal burden in the cerebrospinal fluid (CSF), leading to sterilization by day 10 post-infection. The effective fungicidal activity (EFA) of this compound was found to be -0.66 log₁₀ CFU/mL/day, which compares favorably to the EFA of amphotericin B deoxycholate in the same model (-0.33 log₁₀ CFU/mL/day).
| Treatment Group | Reduction in Brain CFU/g tissue vs Control (log₁₀) | CSF Sterilization |
| Fluconazole | 1.8 | Not achieved by Day 14 |
| Amphotericin B | 3.4 | Not achieved by Day 14 |
| This compound | > 6 (tissue sterilization) | By Day 10 |
Data from a rabbit model of cryptococcal meningitis.
Experimental Protocols
Mouse Model of Disseminated Cryptococcosis
-
Animal Model: Male CD-1 mice.
-
Inoculum: 6.9 × 10⁴ CFU of C. neoformans strain H99 injected via the lateral tail vein.
-
Treatment Initiation: 24 hours post-infection.
-
Drug Administration:
-
This compound: 60 mg/kg administered orally (p.o.) once daily (QD), with 50 mg/kg of the cytochrome P450 inhibitor ABT administered 2 hours prior to enhance exposure.
-
Fluconazole: 150 mg/kg p.o. QD.
-
Amphotericin B (AMB): 3 mg/kg intraperitoneally (i.p.) QD.
-
-
Duration of Treatment: 7 days.
-
Endpoint: Fungal burden in the lungs and brain was assessed on day 9.
Experimental Workflow: Mouse Model
Caption: Workflow for the mouse model of disseminated cryptococcosis.
Rabbit Model of Cryptococcal Meningitis
-
Animal Model: Male New Zealand White rabbits.
-
Immunosuppression: Cortisone acetate at 7.5 mg/kg administered intramuscularly (i.m.) daily, starting on day -1 relative to inoculation.
-
Inoculum: 1.4 × 10⁶ CFU of C. neoformans H99 inoculated directly into the cisterna magna.
-
Treatment Initiation: Day 2 post-infection.
-
Drug Administration:
-
This compound: 50 mg/kg p.o. twice a day (BID).
-
Fluconazole: 80 mg/kg p.o. QD.
-
Amphotericin B deoxycholate (AMB): 1 mg/kg intravenously (IV) QD.
-
-
Duration of Treatment: Continued through day 14.
-
Endpoints:
-
CSF was collected on days 2, 7, 10, and 14 to assess CFU/mL.
-
Animals were sacrificed on day 14 to assess CFU/g of brain tissue.
-
Experimental Workflow: Rabbit Model
Caption: Workflow for the rabbit model of cryptococcal meningitis.
Fluconazole: Clinical Context and Limitations
Fluconazole is widely used for the treatment of cryptococcal meningitis, especially as consolidation and maintenance therapy, due to its oral bioavailability and good central nervous system penetration. However, its use as initial monotherapy is considered suboptimal due to its fungistatic nature and the emergence of resistance.
Clinical trials in patients with AIDS have shown that fluconazole can be effective, with favorable clinical response rates. However, relapse rates can be significant, and higher doses are often required to improve outcomes. The development of fluconazole resistance during therapy is a major concern and is often associated with aneuploidy, particularly duplication of chromosome 1, which contains genes related to drug efflux pumps.
Conclusion
The preclinical data presented in this guide strongly indicate that this compound possesses superior efficacy against Cryptococcus neoformans in animal models of cryptococcal meningitis when compared to fluconazole. Its potent fungicidal activity, leading to rapid sterilization of the CSF and brain tissue, addresses a key limitation of the fungistatic agent fluconazole. The distinct mechanism of action of this compound also suggests a low probability of cross-resistance with existing antifungal agents. These findings warrant the continued clinical development of this compound as a potentially transformative treatment for cryptococcal meningitis.
References
- 1. 168. Efficacy of the Novel gwt1 Inhibitor this compound in a Rabbit Model of cryptococcus Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound | Antifungal | TargetMol [targetmol.com]
- 4. Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of APX2039 and Amphotericin B for Fungal Infections
For Immediate Release
In the landscape of antifungal therapeutics, the quest for agents with potent efficacy and a favorable safety profile is paramount. This guide presents a comparative in vivo analysis of APX2039, a novel Gwt1 enzyme inhibitor, and amphotericin B, a long-standing polyene antifungal. The following data, drawn from preclinical studies, offers a head-to-head look at their performance in animal models of invasive fungal infections, primarily cryptococcal meningitis.
Efficacy in Murine and Rabbit Models of Cryptococcal Meningitis
This compound has demonstrated significant potency in reducing fungal burden in preclinical models of cryptococcal meningitis, often surpassing the efficacy of amphotericin B.
Data from Murine Model of Disseminated Cryptococcosis
A study in a mouse model of disseminated Cryptococcus neoformans infection, with treatment initiated 24 hours post-infection, showed a marked reduction in fungal burden in both the lungs and brain with this compound compared to amphotericin B and fluconazole.[1]
| Treatment Group | Mean Fungal Burden (log10 CFU/g) - Lungs | Mean Fungal Burden (log10 CFU/g) - Brain |
| Vehicle Control | 5.95 | 7.97 |
| Amphotericin B (3 mg/kg, i.p., QD) | 4.59 | 7.16 |
| This compound (60 mg/kg, p.o., QD) + ABT (50 mg/kg)¹ | 1.50 | 1.44 |
| ¹ABT (1-aminobenzotriazole) is a cytochrome P450 inhibitor used to increase exposure to this compound in this model. |
Data from Rabbit Model of Cryptococcal Meningitis
In a rabbit model of cryptococcal meningitis, orally administered this compound demonstrated rapid and robust fungicidal activity in the cerebrospinal fluid (CSF), leading to sterilization in some cases.[2]
| Treatment Group | Reduction in Brain Fungal Burden vs. Control (log10 CFU/g) | CSF Fungal Burden |
| Amphotericin B deoxycholate (1 mg/kg, IV, QD) | 3.4 | Statistically significant reduction |
| This compound (50 mg/kg, p.o., BID) | > 6 (tissue sterilization) | Sterilization by Day 10 |
Furthermore, the effective fungicidal activity (EFA) of this compound in the CSF of the rabbit model was found to be approximately twofold greater than that of amphotericin B deoxycholate (-0.66 log10 CFU/mL/day for this compound vs. -0.33 log10 CFU/mL/day for amphotericin B).[3]
Mechanism of Action
The distinct mechanisms of action of this compound and amphotericin B underpin their antifungal effects and potential for differential toxicity.
This compound is an inhibitor of the fungal enzyme Gwt1, which is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[2] These anchors are necessary for attaching mannoproteins to the fungal cell wall, and their disruption compromises cell wall integrity. Amphotericin B, in contrast, binds directly to ergosterol, a key component of the fungal cell membrane. This binding leads to the formation of pores that disrupt membrane integrity, causing leakage of essential ions and ultimately leading to fungal cell death.
Experimental Protocols
Murine Model of Disseminated Cryptococcosis
-
Animal Model: Male CD-1 mice.
-
Infection: Intravenous tail vein injection of C. neoformans H99.
-
Treatment Initiation: 24 hours post-infection.
-
Dosing:
-
Amphotericin B: 3 mg/kg administered intraperitoneally (i.p.) once daily (QD).
-
This compound: 60 mg/kg administered orally (p.o.) once daily (QD), with 50 mg/kg of the cytochrome P450 inhibitor 1-aminobenzotriazole (ABT) given 2 hours prior to enhance exposure.
-
-
Endpoint: Fungal burden in the lungs and brain assessed after 7 days of treatment.[1]
Rabbit Model of Cryptococcal Meningitis
-
Animal Model: Male New Zealand White rabbits, immunosuppressed with cortisone acetate.
-
Infection: Direct inoculation of C. neoformans H99 into the cisterna magna.
-
Treatment Initiation: Day 2 post-infection.
-
Dosing:
-
Amphotericin B deoxycholate: 1 mg/kg administered intravenously (IV) once daily (QD).
-
This compound: 50 mg/kg administered orally (p.o.) twice daily (BID).
-
-
Endpoint: Fungal burden in cerebrospinal fluid (CSF) assessed on days 2, 7, 10, and 14 post-infection. Brain tissue fungal burden assessed on day 14.
Pharmacokinetics and Toxicity
Direct comparative in vivo toxicity and pharmacokinetic studies between this compound and amphotericin B are limited in the publicly available literature.
This compound:
-
Pharmacokinetics: In the rabbit model of cryptococcal meningitis, a total drug exposure (Area Under the Curve from 0 to 24 hours; AUC0–24) of 25 to 50 mg·h/L of this compound was associated with near-maximal antifungal activity.
-
Toxicity: In a murine study, acute toxicity was observed on day 1 with the prodrug of this compound, APX2096, at a dose of 85 mg/kg, necessitating a dose reduction. This highlights the need for further investigation into the therapeutic window of this compound.
Amphotericin B:
-
Pharmacokinetics: The pharmacokinetics of amphotericin B are complex and formulation-dependent. Liposomal formulations are designed to alter the distribution and reduce clearance compared to the conventional deoxycholate formulation.
-
Toxicity: The primary dose-limiting toxicity of amphotericin B is nephrotoxicity. This is a well-documented adverse effect that can lead to electrolyte imbalances and renal impairment. Liposomal formulations of amphotericin B have been developed to mitigate this renal toxicity.
Summary and Future Directions
The available in vivo data strongly suggest that this compound is a highly effective antifungal agent against Cryptococcus neoformans, demonstrating superior fungal burden reduction in both murine and rabbit models compared to amphotericin B. Its novel mechanism of action, targeting the fungal cell wall, presents a promising alternative to existing antifungals.
However, a comprehensive understanding of the comparative safety and pharmacokinetic profiles of this compound and amphotericin B requires further direct head-to-head in vivo studies. Future research should focus on detailed dose-ranging toxicity studies to clearly define the therapeutic index of this compound and comparative pharmacokinetic analyses to better understand its absorption, distribution, metabolism, and excretion relative to various formulations of amphotericin B. Such data will be critical for the continued development and potential clinical application of this compound as a new therapeutic option for invasive fungal infections.
References
- 1. Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 168. Efficacy of the Novel gwt1 Inhibitor this compound in a Rabbit Model of cryptococcus Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Gwt1 Inhibitors: APX2039 and Fosmanogepix
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal drug development, the inhibition of the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway has emerged as a promising strategy. This guide provides a detailed comparison of two leading Gwt1 inhibitors, APX2039 and fosmanogepix, focusing on their performance backed by experimental data. Both agents are prodrugs that convert to their active forms in vivo to target the fungal-specific enzyme Gwt1, which is essential for cell wall integrity and virulence.
Mechanism of Action: Targeting the Fungal Cell Wall
This compound and fosmanogepix share a common mechanism of action. Fosmanogepix is a prodrug of manogepix, and this compound is a prodrug of its own active moiety. These active compounds inhibit the Gwt1 enzyme, an inositol acyltransferase. This enzyme catalyzes an early and critical step in the GPI anchor biosynthesis pathway within the endoplasmic reticulum. By blocking Gwt1, these inhibitors prevent the proper maturation and trafficking of GPI-anchored proteins to the fungal cell wall. The disruption of this process leads to a weakened cell wall, increased susceptibility to osmotic stress, and ultimately, fungal cell death.[1][2]
Below is a diagram illustrating the Gwt1 inhibition pathway.
In Vitro Activity: A Comparative Analysis
The in vitro potency of this compound and manogepix (the active form of fosmanogepix) has been evaluated against a range of fungal pathogens. Notably, this compound demonstrates superior activity against Cryptococcus species.
| Fungal Species | Drug | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Cryptococcus neoformans | This compound | 0.004 - 0.031 | - | - |
| Manogepix | 0.125 - 0.5 | 0.25 | 0.5 | |
| Cryptococcus gattii | This compound | 0.004 - 0.031 | - | - |
| Manogepix | 0.125 - 0.5 | - | - | |
| Candida albicans | Manogepix | - | 0.008 | 0.008 |
| Candida glabrata | Manogepix | - | 0.015 | 0.03 |
| Candida auris | Manogepix | 0.004 - 0.015 | 0.004 | 0.015 |
| Aspergillus fumigatus | Manogepix | - | 0.03 | 0.03 |
| Aspergillus flavus | Manogepix | - | 0.015 | 0.03 |
| Aspergillus niger | Manogepix | - | 0.015 | 0.03 |
| Aspergillus terreus | Manogepix | - | 0.03 | 0.06 |
Data for this compound against Cryptococcus species is from a study that tested 18 strains.[3] Data for manogepix is compiled from large international surveillance programs.[4][5] MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
In Vivo Efficacy: Head-to-Head Comparison in a Cryptococcal Meningitis Model
A direct comparison of this compound and fosmanogepix was conducted in a rabbit model of cryptococcal meningitis, a severe and often fatal infection of the central nervous system.
| Treatment Group | Dosage | Mean Log10 CFU/mL Reduction in CSF |
| This compound | 50 mg/kg BID | 4.6 ± 0.44 |
| Fosmanogepix | 100 mg/kg BID | 0.34 ± 0.86 |
| Amphotericin B (Standard of Care) | 1 mg/kg IV QD | 3.9 ± 0.72 |
| Fluconazole (Standard of Care) | 80 mg/kg PO QD | 2.28 ± 0.57 |
| Vehicle Control | - | -1.17 ± 0.46 (increase) |
Data from a rabbit model of cryptococcal meningitis caused by Cryptococcus neoformans H99. CSF (cerebrospinal fluid) fungal burden was measured after 8-14 days of treatment. A negative value for the control group indicates fungal growth.
The results from this in vivo study demonstrate the potent efficacy of this compound in reducing the fungal burden in the cerebrospinal fluid, outperforming both fosmanogepix and the standard-of-care agents, amphotericin B and fluconazole, in this model.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
The in vitro activity of the compounds was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts and M38 for molds.
-
Fungal Isolates: Clinical isolates of various fungal species were used.
-
Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS acid was used.
-
Inoculum Preparation: Fungal colonies were suspended in sterile saline to achieve a specific turbidity, which was then diluted in the test medium to the final desired concentration.
-
Drug Dilutions: The antifungal agents were serially diluted in the microdilution plates.
-
Incubation: The plates were incubated at 35°C for 24-48 hours for yeasts and longer for molds.
-
Endpoint Determination: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the drug that caused a significant inhibition of growth compared to the growth control. For molds, the minimum effective concentration (MEC), the lowest drug concentration leading to the growth of small, rounded, compact hyphal forms, was determined.
In Vivo Rabbit Model of Cryptococcal Meningitis
This experimental model is designed to mimic human cryptococcal meningitis and is used to evaluate the efficacy of antifungal agents.
-
Animal Model: Male New Zealand White rabbits were used.
-
Immunosuppression: Rabbits were immunosuppressed with cortisone acetate to allow for the establishment of a robust central nervous system infection.
-
Infection: A suspension of Cryptococcus neoformans H99 was directly injected into the cisterna magna of the rabbits.
-
Treatment: Treatment with the test compounds (this compound, fosmanogepix), standard of care (amphotericin B, fluconazole), or vehicle control was initiated 24-48 hours post-infection and continued for the duration of the study.
-
Outcome Measurement: Cerebrospinal fluid (CSF) was collected at various time points to quantify the fungal burden (colony-forming units per milliliter, CFU/mL). At the end of the study, brain tissue was also harvested to assess the fungal load.
Conclusion
Both this compound and fosmanogepix are promising next-generation antifungal agents that target the essential fungal enzyme Gwt1. While fosmanogepix (active form manogepix) has demonstrated a broad spectrum of in vitro activity against a wide array of clinically important yeasts and molds, this compound exhibits particularly potent in vitro and in vivo activity against Cryptococcus neoformans, a major cause of life-threatening meningitis. The superior efficacy of this compound in the rabbit model of cryptococcal meningitis suggests it may be a valuable therapeutic option for this difficult-to-treat infection. Further clinical investigation is warranted to fully elucidate the therapeutic potential of both Gwt1 inhibitors in various invasive fungal infections.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Genomics-Based Antifungal Drug Discovery: Targeting Glycosylphosphatidylinositol (GPI) Precursor Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic cryptococcal meningitis: a new experimental model in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vitro Activity of APX001A (Manogepix) and Comparator Agents against 1,706 Fungal Isolates Collected during an International Surveillance Program in 2017 - PMC [pmc.ncbi.nlm.nih.gov]
APX2039: A Novel Antifungal Agent Demonstrating Potent Activity Against Resistant Fungal Pathogens
A Comparative Analysis of APX2039's Efficacy Against Drug-Resistant Candida auris and Aspergillus fumigatus
The emergence of multidrug-resistant fungal infections poses a significant threat to global health. This compound, a novel inhibitor of the fungal enzyme Gwt1, has demonstrated promising preclinical activity against a broad spectrum of fungal pathogens, including strains resistant to existing antifungal agents. This guide provides a comparative analysis of the in vitro activity of this compound and its close analog, manogepix, against clinically important resistant strains of Candida auris and Aspergillus fumigatus, alongside established antifungal drugs.
Executive Summary
This compound and its analogs exhibit potent in vitro activity against resistant fungal strains, often surpassing the efficacy of current frontline treatments. Data from multiple studies indicate that manogepix, a compound structurally and mechanistically similar to this compound, maintains low Minimum Inhibitory Concentrations (MICs) against Candida auris isolates that are resistant to fluconazole, amphotericin B, and even echinocandins.[1][2][3][4] Similarly, against azole-resistant Aspergillus fumigatus, Gwt1 inhibitors like manogepix and APX2041 demonstrate consistent and potent activity, irrespective of the resistance mechanisms targeting azoles.[5]
Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound's analog, manogepix, and comparator antifungal agents against resistant strains of Candida auris and Aspergillus fumigatus.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Resistant Candida auris Strains
| Antifungal Agent | Drug Class | Fluconazole-Resistant C. auris | Echinocandin-Resistant C. auris (FKS mutants) | Pan-Resistant C. auris |
| Manogepix (this compound analog) | Gwt1 Inhibitor | 0.002 - 0.063 | ~0.008 - 0.03 | 0.004 - 0.015 |
| Caspofungin | Echinocandin | 0.5 - 1 | >2 | Variable (often high) |
| Micafungin | Echinocandin | 0.12 - 0.25 | ≥ 4 | Variable (often high) |
| Anidulafungin | Echinocandin | 0.125 - 0.25 | ≥ 4 | Variable (often high) |
| Fluconazole | Azole | ≥ 32 | Variable | ≥ 32 |
| Voriconazole | Azole | Variable | Variable | Variable |
Table 2: Comparative In Vitro Activity (MIC/MEC in µg/mL) Against Resistant Aspergillus fumigatus Strains
| Antifungal Agent | Drug Class | Azole-Resistant A. fumigatus (cyp51A mutants) |
| Manogepix (this compound analog) | Gwt1 Inhibitor | 0.016 - 0.125 |
| APX2041 (this compound analog) | Gwt1 Inhibitor | Equally susceptible to wild-type |
| Voriconazole | Azole | 4 - >16 |
| Itraconazole | Azole | >1 |
| Posaconazole | Azole | >0.25 |
| Caspofungin | Echinocandin | Variable |
Experimental Protocols
The in vitro susceptibility data presented was generated using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Antifungal Susceptibility Testing of Yeasts (CLSI M27-A3 / EUCAST E.DEF 7.3.2)
This method is employed for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast isolates like Candida auris.
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.
Broth Microdilution Antifungal Susceptibility Testing of Filamentous Fungi (CLSI M38-A2 / EUCAST E.DEF 9.3)
This method is used for determining the MIC or Minimum Effective Concentration (MEC) for filamentous fungi like Aspergillus fumigatus.
-
Inoculum Preparation: A suspension of conidia is prepared from a mature culture and the concentration is adjusted to approximately 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI 1640 medium.
-
Drug Dilution: Similar to the yeast protocol, the antifungal agents are serially diluted in 96-well microtiter plates.
-
Incubation: The plates are incubated at 35°C for 48-72 hours.
-
MIC/MEC Determination: For azoles, the MIC is the lowest concentration that shows no visible growth. For echinocandins and Gwt1 inhibitors, the MEC is determined as the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as compared to the abundant, filamentous growth in the control well.
Signaling Pathways and Resistance Mechanisms
Understanding the mechanisms of resistance to current antifungals highlights the potential advantages of this compound's novel mode of action.
Azole Resistance Signaling Pathway
Azole antifungals inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane. Resistance primarily arises from mutations in the target enzyme (Erg11/Cyp51A) or the overexpression of efflux pumps that actively remove the drug from the cell.
Caption: Azole resistance mechanisms.
Echinocandin Resistance Signaling Pathway
Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall. Resistance is primarily mediated by mutations in the FKS genes, which encode the catalytic subunit of the β-(1,3)-D-glucan synthase enzyme.
Caption: Echinocandin resistance mechanism.
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram illustrates a typical workflow for determining the in vitro efficacy of a novel antifungal compound like this compound.
Caption: Antifungal susceptibility testing workflow.
Conclusion
The available preclinical data strongly suggest that this compound, and other Gwt1 inhibitors, represent a promising new class of antifungals with the potential to address the challenge of drug-resistant fungal infections. Their novel mechanism of action circumvents the common resistance pathways that affect azoles and echinocandins. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in treating infections caused by multidrug-resistant Candida auris and Aspergillus fumigatus.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Activity of Manogepix against Multidrug-Resistant and Panresistant Candida auris from the New York Outbreak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Antifungal Activity of Manogepix and Other Antifungal Agents against South African Candida auris Isolates from Bloodstream Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vitro Activity of Manogepix (APX001A) and Comparators against Contemporary Molds: MEC Comparison and Preliminary Experience with Colorimetric MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of APX2039 and Manogepix
This guide provides a detailed comparison of the pharmacokinetic profiles of two novel antifungal agents, APX2039 and manogepix. Both compounds are inhibitors of the fungal enzyme Gwt1, a key component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, representing a new class of antifungals. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview based on available preclinical and clinical data.
Mechanism of Action: A Shared Pathway
Both this compound and manogepix exert their antifungal activity by targeting the same enzyme, Gwt1. Inhibition of Gwt1 disrupts the synthesis of GPI-anchored proteins, which are essential for the integrity of the fungal cell wall, leading to cell death.[1][2][3][4][5] Manogepix is the active moiety of the prodrug fosmanogepix, which is rapidly converted to manogepix in vivo. Similarly, this compound is an orally active prodrug of a novel Gwt1 inhibitor.
Pharmacokinetic Profiles
The following tables summarize the available pharmacokinetic data for this compound and manogepix from preclinical and clinical studies. A direct comparison is challenging due to the different stages of development, with more extensive human data available for manogepix.
Preclinical Data in Rabbits
| Parameter | This compound | Manogepix (from Fosmanogepix) |
| Species | New Zealand White Rabbit | New Zealand White Rabbit |
| Dose | 50 mg/kg PO BID | 25 mg/kg PO |
| Cmax | Not Reported | 3.96 ± 0.41 µg/mL |
| Tmax | Not Reported | Not Reported |
| AUC | AUC0-24: 25-50 mg·h/L | AUC0-12: 15.8 ± 3.1 µg·h/mL |
| Half-life (t½) | Not Reported | Not Reported |
| Dose | 50 mg/kg PO | |
| Cmax | 4.14 ± 1.1 µg/mL | |
| AUC | 30.8 ± 5.0 µg·h/mL | |
| Dose | 100 mg/kg PO | |
| Cmax | 11.5 ± 1.1 µg/mL | |
| AUC | 95.9 ± 14 µg·h/mL |
PO: Per os (oral administration), BID: Bis in die (twice a day), Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC: Area under the plasma concentration-time curve.
Clinical Data in Healthy Human Volunteers (Manogepix from Fosmanogepix)
| Parameter | Single Ascending Dose (SAD) - IV | Multiple Ascending Dose (MAD) - IV | Single Ascending Dose (SAD) - Oral | Multiple Ascending Dose (MAD) - Oral |
| Dose Range | 10 - 1000 mg | 50 - 600 mg | 100 - 500 mg | 500 - 1000 mg |
| Cmax (µg/mL) | 0.16 - 12.0 | 0.67 - 15.4 | 1.30 - 6.41 | 6.18 - 21.3 |
| Tmax (h) | ~3.0 (concordant with infusion time) | Not Reported | 2.0 - 3.75 | Not Reported |
| AUC (µg·h/mL) | 4.05 - 400 | 6.39 - 245 | 87.5 - 205 | 50.8 - 326 |
| Half-life (t½) (h) | 48.6 - 74.9 | Not Reported | Not Reported | ~2.5 days |
| Oral Bioavailability | - | - | >90% | >90% |
IV: Intravenous, Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Rabbit Model of Cryptococcal Meningitis (this compound)
The efficacy of this compound was evaluated in a rabbit model of cryptococcal meningitis. Male New Zealand White rabbits were immunosuppressed with cortisone acetate and inoculated with Cryptococcus neoformans H99 directly into the cisterna magna. Treatment with oral this compound at 50 mg/kg twice daily was initiated two days post-infection and continued for 14 days. Cerebrospinal fluid (CSF) was collected at various time points to assess the fungal burden. The total drug exposure (AUC0-24) of 25 to 50 mg·h/L was found to result in near-maximal antifungal activity.
Phase 1 Clinical Trials in Healthy Volunteers (Fosmanogepix/Manogepix)
The pharmacokinetic profile of manogepix was assessed in two Phase 1, placebo-controlled, single- and multiple-ascending dose studies in healthy adult volunteers. Participants were randomized to receive either intravenous or oral fosmanogepix or a placebo. For the intravenous cohorts, single doses ranged from 10 to 1000 mg, and multiple doses ranged from 50 to 600 mg. Oral single doses ranged from 100 to 500 mg, and multiple doses were 500 and 1000 mg daily for 14 days. Blood samples were collected at predefined time points to determine the plasma concentrations of manogepix.
Summary and Conclusion
This compound and manogepix are promising new antifungal agents that share a novel mechanism of action through the inhibition of the fungal enzyme Gwt1. While both are prodrugs, manogepix (from fosmanogepix) has advanced further in clinical development, resulting in a more comprehensive pharmacokinetic dataset from human trials.
Manogepix exhibits high oral bioavailability, making it suitable for intravenous-to-oral switch therapy. Its pharmacokinetic profile in humans is characterized by dose-proportional increases in exposure and a long half-life, allowing for once-daily dosing.
Data for this compound is currently limited to preclinical models, where it has demonstrated potent efficacy, particularly in a rabbit model of cryptococcal meningitis. Further studies are needed to fully characterize its pharmacokinetic profile in humans and to enable a more direct comparison with manogepix.
This guide provides a snapshot of the current understanding of the pharmacokinetics of these two Gwt1 inhibitors. As more data on this compound becomes available from clinical trials, a more direct and comprehensive comparison of their profiles will be possible.
References
- 1. Fosmanogepix - Wikipedia [en.wikipedia.org]
- 2. Activities of Manogepix and Comparators against 1,435 Recent Fungal Isolates Collected during an International Surveillance Program (2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Fosmanogepix used for? [synapse.patsnap.com]
- 4. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
APX2039 Demonstrates Superior CNS Penetration and Efficacy in Preclinical Models of Cryptococcal Meningitis
A comparative analysis of APX2039 against standard-of-care antifungal agents highlights its potential as a transformative oral treatment for cryptococcal meningitis, a life-threatening fungal infection of the central nervous system (CNS). Preclinical studies reveal that this compound, a novel inhibitor of the fungal enzyme Gwt1, not only effectively penetrates the CNS but also exhibits potent fungicidal activity, surpassing current therapeutic options in key efficacy markers.
Cryptococcal meningitis (CM) remains a significant cause of morbidity and mortality, particularly in immunocompromised individuals.[1][2][3] The current standard of care often involves a combination of intravenous amphotericin B and oral flucytosine, followed by long-term fluconazole therapy.[4] However, these treatments are associated with challenges such as toxicity, limited oral availability for induction therapy, and the emergence of resistance.[4] this compound, with its unique mechanism of action and promising preclinical data, presents a compelling alternative.
Unveiling the Mechanism: A Novel Approach to Fungal Inhibition
This compound targets the Gwt1 enzyme, which plays a crucial role in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors in fungi. These GPI anchors are essential for attaching mannoproteins to the fungal cell wall, which are vital for the organism's structure and viability. By inhibiting Gwt1, this compound disrupts this process, leading to fungal cell death. This distinct mechanism of action offers a potential advantage over existing antifungals that primarily target the fungal cell membrane or DNA/RNA synthesis.
Comparative Efficacy in Animal Models
In vivo studies in both mouse and rabbit models of cryptococcal meningitis have demonstrated the robust efficacy and CNS penetration of this compound.
Mouse Model of Disseminated Cryptococcosis
In a mouse model, oral administration of this compound resulted in a significantly greater reduction in fungal burden in both the brain and lungs compared to fluconazole and amphotericin B.
| Treatment Group | Mean Fungal Burden (log10 CFU/g) in Brain | Reduction vs. Control (log10 CFU/g) in Brain | Mean Fungal Burden (log10 CFU/g) in Lungs | Reduction vs. Control (log10 CFU/g) in Lungs |
| Control | 7.97 | - | 5.95 | - |
| Fluconazole | 4.64 | 3.33 | 3.56 | 2.39 |
| Amphotericin B | 7.16 | 0.81 | 4.59 | 1.36 |
| This compound | 1.44 | 6.53 | 1.50 | 4.45 |
Data sourced from studies in a mouse model of disseminated cryptococcosis.
Rabbit Model of Cryptococcal Meningitis
A rabbit model of CM further solidified the evidence for this compound's superior CNS activity. Oral this compound led to a more rapid and profound reduction in the fungal burden in the cerebrospinal fluid (CSF) and brain tissue sterilization, a feat not achieved by either fluconazole or amphotericin B within the study period.
| Treatment Group | Change in CSF Fungal Burden (log10 CFU/mL) | Reduction in Brain Fungal Burden vs. Control (log10 CFU/g) |
| Control | +0.07 (at day 14) | - |
| Fluconazole | - | 1.8 |
| Amphotericin B | - | 3.4 |
| This compound (50 mg/kg BID) | -4.6 (within 8 days) | >6 (tissue sterilization) |
Data sourced from a rabbit model of cryptococcal meningitis.
Notably, the effective fungicidal activity (EFA) of this compound in the rabbit model was -0.66 log10 CFU/mL/day, which is significantly higher than the EFA of amphotericin B deoxycholate (-0.33 log10 CFU/mL/day) in the same model and compares favorably to good clinical outcomes in humans.
Experimental Protocols
The preclinical validation of this compound's CNS penetration and efficacy was established through rigorous experimental designs.
Mouse Model Protocol
-
Infection: Mice were infected with Cryptococcus neoformans H99 via tail vein injection to induce disseminated disease, including CNS infection.
-
Treatment: Treatment was initiated 24 hours post-infection. This compound was administered orally once daily. Comparator groups received fluconazole (orally, once daily) or amphotericin B (intraperitoneally, once daily).
-
Efficacy Assessment: After 7 days of treatment, animals were euthanized, and the fungal burden in the brain and lungs was quantified by plating tissue homogenates and counting colony-forming units (CFU).
Rabbit Model Protocol
-
Infection: Male New Zealand White rabbits were immunosuppressed and then directly inoculated with C. neoformans H99 into the cisterna magna to establish a direct CNS infection.
-
Treatment: Treatment commenced on day 2 post-infection. This compound was administered orally twice daily (BID). Comparator groups received oral fluconazole once daily (QD) or intravenous amphotericin B once daily (QD).
-
Efficacy Assessment: CSF was collected at multiple time points (e.g., days 2, 7, 10, and 14) to monitor the fungal burden. On day 14, animals were euthanized, and the fungal burden in the brain tissue was determined.
Conclusion
The available preclinical data strongly support the potential of this compound as a groundbreaking oral therapy for cryptococcal meningitis. Its excellent CNS penetration and superior fungicidal activity in animal models, when compared to established antifungals, underscore its promise. Further clinical investigation is warranted to translate these compelling preclinical findings into a new standard of care for patients suffering from this devastating fungal infection.
References
- 1. researchgate.net [researchgate.net]
- 2. 168. Efficacy of the Novel gwt1 Inhibitor this compound in a Rabbit Model of cryptococcus Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of APX2039: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like APX2039 is paramount to laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential procedural information based on general best practices for the disposal of research-grade chemical and pharmaceutical compounds.
Immediate Safety and Disposal Protocol
The proper disposal of this compound, an orally active fungal Gwt1 enzyme inhibitor, requires adherence to standard laboratory safety protocols for chemical waste.[1][2] The following step-by-step guidance is designed to minimize exposure and prevent environmental contamination.
Personal Protective Equipment (PPE) and Handling:
-
Gloves: Always wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat should be worn to protect personal clothing.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedure:
-
Deactivation: If possible and protocols allow, deactivate the compound chemically. However, in the absence of a specific protocol for this compound, this step should be skipped.
-
Waste Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous liquid waste container. Do not pour solutions down the drain. For stock solutions, it is recommended to store them at -80°C for up to 6 months or -20°C for up to 1 month.[2]
-
-
Container Sealing and Labeling: Securely seal the waste container. The label should clearly state "Hazardous Waste" and list the contents, including "this compound".
-
Institutional Disposal: Follow your institution's specific procedures for the disposal of chemical or pharmaceutical waste. This typically involves contacting the Environmental Health and Safety (EHS) office for pickup and disposal.
In the absence of institutional guidelines for a non-flush list medicine, the FDA recommends mixing the substance with an unappealing material like dirt or used coffee grounds, placing it in a sealed plastic bag, and then disposing of it in the trash.[3] However, for a research compound, institutional hazardous waste disposal is the preferred and safer method.
Quantitative Data Summary
The following table summarizes the key quantitative efficacy data for this compound from preclinical studies.
| Parameter | Organism | Model | Value | Reference |
| MIC Range | C. neoformans & C. gattii | In vitro | 0.004 µg/mL to 0.5 µg/mL | [4] |
| Effective Fungicidal Activity (EFA) | C. neoformans | Rabbit Model of Cryptococcal Meningitis | -0.66 log10 CFU/mL/day | |
| Reduction in Brain Fungal Burden | C. neoformans | Rabbit Model of Cryptococcal Meningitis | > 6 log10 reduction | |
| Near-Maximal Antifungal Activity (AUC0-24) | C. neoformans | Rabbit Model of Cryptococcal Meningitis | 25 to 50 mg · h/L |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature provide a framework for understanding the preclinical evaluation of this compound.
Rabbit Model of Cryptococcal Meningitis:
-
Inoculation: Male New Zealand White rabbits are inoculated with approximately 1.4 x 10^6 Colony Forming Units (CFU) of C. neoformans H99 directly into the cisterna magna.
-
Immunosuppression: Rabbits are immunosuppressed with daily intramuscular injections of cortisone acetate (7.5 mg/kg) or hydrocortisone acetate.
-
Treatment Initiation: Treatment begins on day 2 post-infection and continues for a specified period (e.g., through day 14).
-
Dosing: this compound is administered orally (PO) at specified doses, for example, 50 mg/kg twice a day (BID).
-
Assessment: The fungal burden in the cerebrospinal fluid (CSF) is assessed at various time points (e.g., days 2, 7, 10, and 14) by collecting CSF via an intracisternal tap and quantifying CFU/mL. Brain tissue is also harvested at the end of the study to determine the fungal burden (CFU/g).
Mouse Model of Disseminated Cryptococcosis:
-
Infection: Mice are infected via tail vein injection with approximately 5 x 10^4 cells of C. neoformans H99.
-
Treatment Initiation: Treatment is initiated 24 hours post-infection.
-
Dosing: this compound is administered orally.
-
Euthanasia and Assessment: Animals are euthanized on day 9 after 7 days of treatment, and the fungal burden in the lungs and brain is assessed.
Mechanism of Action of this compound
This compound is a prodrug that is converted to its active form, which then inhibits the fungal Gwt1 enzyme. This enzyme is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are necessary for attaching certain mannoproteins to the fungal cell wall. By inhibiting this process, this compound disrupts the integrity of the fungal cell wall.
Caption: Mechanism of action of the antifungal prodrug this compound.
References
Safeguarding Researchers: Personal Protective Equipment Guidelines for Handling APX2039
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
Handling the novel Gwt1 inhibitor, APX2039, requires stringent adherence to safety protocols to minimize exposure and ensure the well-being of laboratory personnel. As a potent antifungal agent under investigation, comprehensive toxicological data for this compound may not be fully available. Therefore, a cautious approach, treating the compound as potentially hazardous, is essential. This guide provides essential information on the recommended personal protective equipment (PPE), handling procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is the primary barrier against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound. These recommendations are based on general best practices for handling potent research chemicals in a laboratory setting.[1][2][3][4]
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles | Double-gloving with nitrile gloves | Lab coat (flame-resistant recommended) | N95 respirator or higher, especially for powders |
| In-vitro experiments (e.g., cell culture) | Safety glasses with side shields | Nitrile gloves | Lab coat | Generally not required if handled in a biological safety cabinet |
| Animal handling and dosing | Safety glasses with side shields or face shield | Nitrile gloves | Lab coat or disposable gown | Dependent on route of administration and potential for aerosolization |
| Cleaning and decontamination | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Lab coat or chemical-resistant apron | As needed based on cleaning agents used |
| Waste disposal | Safety glasses with side shields | Nitrile gloves | Lab coat | Generally not required |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Risk Assessment: Before handling this compound, conduct a thorough risk assessment for the specific procedures to be performed.[4]
-
Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
-
Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
Spill Management: In the event of a spill, immediately alert others in the area. For small spills of solid material, gently cover with absorbent paper and then wet with a suitable solvent (e.g., ethanol) before wiping. For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Personal Hygiene: After handling this compound, remove PPE carefully to avoid contaminating skin or clothing. Wash hands thoroughly with soap and water.
Disposal Plan:
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Logical Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate PPE when a specific Safety Data Sheet (SDS) is unavailable, as is the case for this compound.
Caption: PPE selection workflow for handling novel compounds without a specific SDS.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
